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  • Product: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
  • CAS: 117752-05-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Topic: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS Number: 117752-05-3[1][2][3][4] Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding[3] Executive Summary 5-Chloro-2-fluoro-3-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde CAS Number: 117752-05-3[1][2][3][4]

Strategic Utilization in Medicinal Chemistry & Synthetic Scaffolding[3]

Executive Summary

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3) is a highly specialized fluorinated building block critical to modern drug discovery.[2] Characterized by a dense functionalization pattern on the benzene ring, this compound offers three distinct vectors for chemical modification: the electrophilic formyl group, the nucleophile-labile ortho-fluorine, and the lipophilic trifluoromethyl moiety.[2] This guide provides a comprehensive technical analysis of its synthesis, reactivity profile, and application in high-value pharmaceutical intermediates, specifically targeting kinase inhibitors and CNS-active agents.[2]

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]
PropertySpecification
CAS Number 117752-05-3
IUPAC Name 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
Molecular Formula C₈H₃ClF₄O
Molecular Weight 226.56 g/mol
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~205 °C (at 760 mmHg)
Flash Point >100 °C
LogP (Predicted) 3.1 (High Lipophilicity)
Storage Inert atmosphere (Argon/Nitrogen), 2-8°C

Structural Insight: The molecule features a "push-pull" electronic environment.[2] The aldehyde (CHO) and trifluoromethyl (CF₃) groups are strong electron-withdrawing groups (EWGs).[2] The fluorine atom at the C2 position is electronically activated by the ortho-formyl group, making it a "hotspot" for Nucleophilic Aromatic Substitution (SₙAr), while the C5-chlorine provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[2]

Synthetic Pathways[3]

The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde typically avoids direct electrophilic aromatic substitution due to the deactivating nature of the existing substituents.[2] Two primary industrial routes are employed to ensure regioselectivity.[2]

Route A: Directed Ortho-Lithiation (DoM)

This method utilizes the directing power of the fluorine atom to install the formyl group.[2]

  • Starting Material: 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene.[2]

  • Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi) at -78°C.

  • Electrophile: Dimethylformamide (DMF) or N-Formylpiperidine.[2]

  • Mechanism: The bulky base abstracts the proton at C1 (ortho to Fluorine).[2] The resulting aryllithium species attacks DMF, yielding the aldehyde upon acidic workup.[2]

Route B: Oxidation of Toluene Derivative[2]
  • Starting Material: 5-Chloro-2-fluoro-3-(trifluoromethyl)toluene.[2]

  • Reagent: Radical halogenation (NBS/AIBN) followed by hydrolysis (Sommelet reaction) or direct oxidation using CrO₃/Ac₂O.[2]

  • Note: Route A is generally preferred in medicinal chemistry to avoid over-oxidation to the carboxylic acid.[2]

Visualization: Synthesis Workflow

SynthesisWorkflow Start 1-Chloro-4-fluoro- 2-(trifluoromethyl)benzene Lithiation Step 1: Lithiation (LDA, THF, -78°C) Start->Lithiation Proton Abstraction Intermediate Aryllithium Species Lithiation->Intermediate C-Li Bond Formation Formylation Step 2: Formylation (DMF Quench) Intermediate->Formylation Nucleophilic Attack Product 5-Chloro-2-fluoro-3- (trifluoromethyl)benzaldehyde Formylation->Product Acidic Hydrolysis

Figure 1: Directed Ortho-Metalation (DoM) pathway for regioselective synthesis.[2]

Reactivity & Functionalization[6]

The unique substitution pattern allows for orthogonal functionalization.[2] Researchers can selectively manipulate the aldehyde, the fluorine, or the chlorine atom.[2]

3.1 Nucleophilic Aromatic Substitution (SₙAr)

The C2-Fluorine is highly labile due to the electron-withdrawing effect of the ortho-aldehyde and meta-CF₃ groups.[2]

  • Reaction: Displacement by primary amines, hydrazines, or alkoxides.[2]

  • Application: Cyclization to form indazoles or quinazolines.[2] For example, reaction with hydrazine hydrate yields 1H-indazole derivatives, a common scaffold in kinase inhibitors.[2]

3.2 Aldehyde Condensation

The C1-Aldehyde undergoes standard carbonyl chemistry:

  • Reductive Amination: Formation of benzylamines (CNS active motifs).[2]

  • Knoevenagel Condensation: Reaction with malononitrile to form styrenes.[2]

  • Oxidation: Conversion to 5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid.[2]

3.3 Cross-Coupling (C5-Chlorine)

The C5-Chlorine is less reactive than the C2-Fluorine but can be engaged in Palladium-catalyzed coupling (Suzuki, Sonogashira) after the aldehyde has been protected or converted, preventing side reactions.[2]

Visualization: Reactivity Map

ReactivityMap Core 5-Chloro-2-fluoro-3- (trifluoromethyl)benzaldehyde SNAr SₙAr at C2-F (Hydrazine/Amines) Core->SNAr High Reactivity RedAmin Reductive Amination (C1-CHO) Core->RedAmin Standard Reactivity Suzuki Suzuki Coupling (C5-Cl) Core->Suzuki Low Reactivity (Requires Cat.) Indazole Indazole Scaffolds (Kinase Inhibitors) SNAr->Indazole Benzylamine Benzylamines (CNS Agents) RedAmin->Benzylamine Biaryl Biaryl Systems (Ligand Extension) Suzuki->Biaryl

Figure 2: Orthogonal reactivity profile allowing diverse scaffold construction.[2]

Applications in Medicinal Chemistry
4.1 Kinase Inhibitor Development

The 3-trifluoromethyl group improves metabolic stability (blocking metabolic oxidation) and membrane permeability (lipophilicity).[2] When the aldehyde is converted to a heterocycle (e.g., via SₙAr cyclization), the resulting core mimics the adenine binding pocket of ATP, making it a potent scaffold for kinase inhibitors targeting oncology pathways.[2]

4.2 Bioisosteric Replacement

The trifluoromethyl group acts as a bioisostere for an isopropyl or methyl group but with inverted electronic properties.[2] This is utilized to tune the pKa of adjacent amines or to fill hydrophobic pockets in the target protein (e.g., GPCRs).[2]

4.3 Agrochemicals

The high halogen content provides the environmental persistence and lipophilicity required for modern herbicides and fungicides, specifically in inhibiting protoporphyrinogen oxidase (PPO).[2]

Handling & Safety Protocols (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[2]
Skin Irritation H315Causes skin irritation.[2][5]
Eye Irritation H319Causes serious eye irritation.[2][5]
STOT-SE H335May cause respiratory irritation.[2]

Experimental Protocol: Safe Handling

  • Engineering Controls: Always handle within a certified fume hood. The compound is lachrymatory and irritating to mucous membranes.[2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[2]

  • Spill Response: Absorb with inert material (vermiculite/sand).[2] Do not flush into surface water; the compound is toxic to aquatic life.[2]

  • Quench: In case of reaction runaway, cool externally. Do not add water directly to hot reaction mixtures containing this aldehyde.[2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117752-05-3. Retrieved from [Link]

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Indazoles from 2-Fluorobenzaldehydes. (Contextual grounding for SₙAr cyclization). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a detailed exploration of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde of signif...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed exploration of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a trifluoromethyl group and two different halogen atoms, imparts distinct electronic properties that make it a valuable building block in the synthesis of complex chemical entities. This document will cover its plausible synthesis, physicochemical properties, and its contextual importance in modern drug discovery.

Introduction: The Significance of Fluorinated Benzaldehydes in Chemical Synthesis

Fluorine-containing organic molecules have become indispensable in the development of pharmaceuticals and advanced materials. The incorporation of fluorine, and particularly the trifluoromethyl (-CF3) group, can significantly alter the physicochemical properties of a molecule.[1] These alterations include increased lipophilicity, which can enhance membrane permeability, and improved metabolic stability by blocking sites susceptible to oxidative metabolism.[1] The trifluoromethyl group is a potent electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon in benzaldehydes, making them more reactive towards nucleophiles.[2]

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a prime example of a highly functionalized aromatic aldehyde. Its strategic placement of chloro, fluoro, and trifluoromethyl groups offers multiple points for synthetic modification, making it a versatile intermediate for creating diverse molecular scaffolds. While the specific discovery and initial synthesis of this compound are not extensively documented in readily available literature, its importance can be inferred from the broad utility of similarly substituted benzaldehydes in the synthesis of bioactive compounds.[3][4]

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of a compound is crucial for its effective use in research and development. Below is a summary of the available data for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

PropertyValueSource
CAS Number 117752-05-3[5][6]
Molecular Formula C₈H₃ClF₄O[5][6]
Molecular Weight 226.56 g/mol [5]
Boiling Point 204.9 ± 35.0 °C at 760 mmHg (Calculated)[6]
Storage Store at 2-8°C for long-term stability[6]

Safety Information:

The following hazard statements have been associated with 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde by chemical suppliers:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Proposed Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

While a specific, peer-reviewed synthesis for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is not readily found, a highly plausible synthetic route can be devised based on established organometallic chemistry and analogous transformations of similar substrates. The proposed synthesis involves a directed ortho-lithiation of a suitable precursor followed by formylation.

Proposed Synthetic Scheme:

Synthesis_of_5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde cluster_step1 Step 1: Directed Ortho-Lithiation cluster_step2 Step 2: Formylation and Quench start 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene reagents n-BuLi, THF, -78 °C start->reagents intermediate Lithium Intermediate reagents->intermediate formylation 1. DMF, -78 °C to RT 2. H₂O workup intermediate->formylation product 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde formylation->product

A proposed synthetic workflow for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Step-by-Step Experimental Protocol (Proposed)

Starting Material: 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. This precursor can be synthesized from 4-Chloro-3-(trifluoromethyl)benzenamine through a Sandmeyer-type reaction.[7]

Step 1: Directed ortho-Lithiation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene to the cooled THF.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. The fluorine atom is expected to direct the lithiation to the adjacent ortho position.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are highly reactive towards protic sources, including water. Therefore, anhydrous solvents and a dry nitrogen atmosphere are essential to prevent quenching of the reagent.

  • Low Temperature: The lithiation is performed at -78 °C to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent. The low temperature also helps to control the regioselectivity of the lithiation.

Step 2: Formylation and Workup

  • To the solution of the lithiated intermediate at -78 °C, slowly add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by carefully adding water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Causality Behind Experimental Choices:

  • Formylating Agent: DMF is a common and effective formylating agent for organolithium compounds.

  • Aqueous Workup: The addition of water protonates the intermediate alkoxide to form the final aldehyde product and separates the inorganic salts into the aqueous phase.

Characterization and Analytical Data (Predicted)

¹H NMR:

  • The spectrum would likely show two signals in the aromatic region, corresponding to the two aromatic protons. These would appear as doublets or more complex multiplets due to coupling with each other and with the fluorine atom.

  • The aldehyde proton would appear as a singlet or a finely split multiplet at a downfield chemical shift, typically between 9.5 and 10.5 ppm.

¹³C NMR:

  • The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • The carbonyl carbon of the aldehyde would be the most downfield signal, typically in the range of 185-195 ppm.

  • The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

  • The carbons attached to the fluorine and chlorine atoms would also show characteristic chemical shifts and coupling patterns.

Mass Spectrometry:

  • The mass spectrum would show a molecular ion peak (M⁺) at m/z 226, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

  • Fragmentation would likely involve the loss of the formyl group (-CHO) and potentially the trifluoromethyl group (-CF₃).

Applications in Drug Discovery and Development

Aromatic aldehydes with electron-withdrawing groups are valuable precursors for a variety of chemical transformations. 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde can serve as a key starting material in the synthesis of:

  • Heterocyclic Compounds: It can be used in condensation reactions to form various heterocyclic scaffolds that are prevalent in medicinal chemistry.

  • Pharmaceutical Intermediates: The aldehyde functionality can be readily converted to other functional groups, such as alcohols, amines, or carboxylic acids, which are common in drug molecules. The presence of the trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the final compounds.[1]

  • Agrochemicals: Similar to its role in pharmaceuticals, this compound can be a building block for novel pesticides and herbicides.[3]

The combination of a reactive aldehyde group with the unique electronic properties imparted by the trifluoromethyl and halogen substituents makes 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde a highly valuable, albeit specialized, chemical intermediate. Its utility lies in its potential to introduce a specific, highly functionalized aromatic moiety into larger, more complex molecules, thereby enabling the exploration of new chemical space in drug discovery programs.

Conclusion

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde represents a sophisticated building block for advanced organic synthesis. While its direct discovery and synthesis are not prominently featured in the scientific literature, a robust and plausible synthetic pathway can be proposed based on well-established chemical principles. Its value to researchers and drug development professionals lies in the unique combination of reactive functionality and the modulating effects of its trifluoromethyl and halogen substituents. As the demand for novel, highly functionalized molecules in pharmaceutical and materials science continues to grow, the importance of such specialized intermediates is likely to increase.

References

  • PrepChem. Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Available from: [Link]

  • Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • PubChem. 3-(Trifluoromethyl)benzaldehyde. Available from: [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023. Available from: [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

  • Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

Sources

Foundational

Strategic Utilization of Fluorinated Benzaldehydes in Advanced Organic Synthesis

Executive Summary Fluorinated benzaldehydes represent a cornerstone class of intermediates in modern medicinal chemistry and agrochemical development.[1] Their utility extends beyond simple structural building blocks; th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzaldehydes represent a cornerstone class of intermediates in modern medicinal chemistry and agrochemical development.[1] Their utility extends beyond simple structural building blocks; the strategic incorporation of the fluorine atom—with its high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å)—profoundly alters the physicochemical profile of the resulting scaffold. This guide provides a technical deep-dive into the reactivity, synthetic applications, and handling of these critical intermediates, with a specific focus on their role in synthesizing high-value Active Pharmaceutical Ingredients (APIs) like Rosuvastatin.

The "Fluorine Effect": Electronic & Steric Modulation

The reactivity of fluorinated benzaldehydes is governed by the interplay between the inductive withdrawal (-I) and resonance donation (+R) of the fluorine substituent. Understanding this duality is essential for predicting reaction outcomes.

Electronic Perturbation of the Carbonyl

The aldehyde carbonyl carbon is electrophilic. The presence of fluorine modifies this electrophilicity based on its position:

  • Ortho- (2-F): Strong -I effect increases carbonyl electrophilicity, facilitating nucleophilic attack. However, steric shielding can retard the approach of bulky nucleophiles.

  • Meta- (3-F): Dominated by the -I effect (stabilizing the transition state for nucleophilic attack) with negligible +R influence. Often the most reactive isomer for condensation reactions.

  • Para- (4-F): The -I effect is counterbalanced by the +R effect (donation of lone pair into the

    
    -system). While still more reactive than non-fluorinated benzaldehyde in many contexts, the resonance donation can slightly destabilize the developing negative charge in certain transition states compared to the meta-isomer.
    
Pharmacological Impact

In drug design, replacing a hydrogen with fluorine (Bioisosterism) using these aldehydes achieves:

  • Metabolic Stability: Blocking P450-mediated oxidation at metabolic "hotspots" (e.g., para-position).

  • Lipophilicity: Increasing

    
    , facilitating membrane permeability.
    
  • Binding Affinity: Creating multipolar interactions with protein binding pockets.

Core Synthetic Transformations

Fluorinated benzaldehydes serve as the "electrophilic hub" for constructing complex heterocycles and olefins.

Reaction Hub Visualization

The following diagram illustrates the divergent synthetic pathways accessible from a 4-fluorobenzaldehyde core.

ReactionHub Start 4-Fluorobenzaldehyde (Electrophilic Core) Knoevenagel Knoevenagel Condensation (Malononitrile/Base) Start->Knoevenagel Wittig Wittig Olefination (Phosphonium Ylides) Start->Wittig Cyclization Heterocycle Synthesis (Amidines/Ureas) Start->Cyclization Schiff Schiff Base Formation (Primary Amines) Start->Schiff Cinnamic Fluorinated Cinnamic Acids (Precursors to Coumarins) Knoevenagel->Cinnamic Styrene Fluorinated Styrenes (Polymerization Monomers) Wittig->Styrene Pyrimidine Pyrimidines/Quinolines (e.g., Rosuvastatin Core) Cyclization->Pyrimidine Imine Fluorinated Imines (Antimicrobial Agents) Schiff->Imine

Figure 1: Divergent synthetic pathways from the 4-fluorobenzaldehyde scaffold.

Case Study: Synthesis of Rosuvastatin

The synthesis of Rosuvastatin Calcium , a potent HMG-CoA reductase inhibitor, relies heavily on 4-fluorobenzaldehyde to construct its central pyrimidine core. This process demonstrates the aldehyde's role in multi-component cyclization.

The Synthetic Pathway[2]
  • Condensation: 4-Fluorobenzaldehyde reacts with ethyl acetoacetate and urea (or guanidine derivatives) in a Biginelli-type or modified condensation to form the dihydropyrimidine core.

  • Oxidation: The intermediate is oxidized to the fully aromatic pyrimidine.

  • Functionalization: The C5 position (aldehyde or alcohol) is further elaborated to attach the statin side chain.

Workflow Diagram

Rosuvastatin Input1 4-Fluorobenzaldehyde Step1 Cyclocondensation (Formation of Pyrimidine Core) Input1->Step1 Input2 Ketoester / Amidine Input2->Step1 Intermed 4-(4-fluorophenyl)-6-isopropyl-pyrimidine Intermediate Step1->Intermed Step2 Side Chain Attachment (Wittig-Horner Reaction) Intermed->Step2 Final Rosuvastatin Calcium (API) Step2->Final

Figure 2: The critical role of 4-fluorobenzaldehyde in the assembly of the Rosuvastatin scaffold.

Experimental Protocol: Green Knoevenagel Condensation

Objective: Synthesis of (E)-2-cyano-3-(4-fluorophenyl)acrylic acid (or ester) using a catalytic, solvent-minimized approach. Rationale: The electron-withdrawing nature of the 4-fluoro group makes the aldehyde highly susceptible to nucleophilic attack by active methylene compounds.

Methodology
  • Reagents:

    • 4-Fluorobenzaldehyde (1.0 equiv, 10 mmol)

    • Malononitrile (1.1 equiv, 11 mmol)

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) - 5 mol%

    • Solvent: Water (2.5 mL) or Solvent-free (grinding).

  • Procedure:

    • Charge a round-bottom flask with 4-fluorobenzaldehyde and malononitrile.

    • Add the DBU catalyst.[2] If using water, add it now.

    • Stir vigorously at room temperature (25°C). The reaction is typically exothermic and rapid (10–30 mins) due to the activation of the aldehyde by the fluorine substituent.

    • Monitoring: TLC (Hexane:EtOAc 7:3) will show the disappearance of the aldehyde spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Work-up:

    • The product often precipitates out of the aqueous media.

    • Filter the solid precipitate.

    • Wash with cold water (

      
       mL) to remove the catalyst.
      
    • Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.

Comparative Reactivity Data

The table below highlights how fluorination enhances yield and reduces reaction time compared to the non-fluorinated analog in condensation reactions.

SubstrateSubstituent (

)
Reaction Time (min)Yield (%)Melting Point (°C)
4-Fluorobenzaldehyde 0.06 15 96 127-129
Benzaldehyde0.00458883-85
4-Methoxybenzaldehyde-0.2712082114-116

Note: Data approximates typical results using DBU/Water catalytic systems. The electron-withdrawing fluorine accelerates the reaction significantly compared to electron-donating methoxy groups.

Safety & Handling

While versatile, fluorinated benzaldehydes require specific handling protocols to ensure safety and reagent integrity.

  • Oxidation Sensitivity: Like all aldehydes, they are prone to air oxidation to the corresponding benzoic acid.

    • Protocol: Store under an inert atmosphere (Nitrogen or Argon) in tightly sealed containers.

  • Skin/Eye Irritation: 4-Fluorobenzaldehyde is a known skin irritant and lachrymator.

    • PPE:[3][4] Nitrile gloves, safety goggles, and work within a fume hood are mandatory.

  • Chemical Compatibility: Avoid contact with strong oxidizing agents and strong bases (unless under controlled reaction conditions) to prevent runaway exotherms.

References

  • Synthesis and reactivity of fluorinated heterocycles. ResearchGate. Available at: [Link]

  • Fluorobenzaldehyde - Properties and Uses. Wikipedia. Available at: [Link]

  • Production of 4-fluorobenzaldehyde (Patent US6455739B1).Google Patents.
  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation. Asian Journal of Chemistry. Available at: [Link]

  • Preparation method of rosuvastatin intermediate (Patent CN106397335A).Google Patents.

Sources

Exploratory

A Comprehensive Technical Guide to 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in mode...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in modern medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the benzaldehyde scaffold, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and advanced materials. The strategic placement of these electron-withdrawing groups significantly influences the reactivity of the aldehyde and the benzene ring, offering a versatile platform for complex molecular architecture. This guide provides an in-depth overview of its synthesis, properties, availability, and applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical Properties and Specifications

Understanding the fundamental properties of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is paramount for its effective use in synthesis and product development.

PropertyValueSource
CAS Number 117752-05-3[1]
Molecular Formula C₈H₃ClF₄O[2]
Molecular Weight 226.56 g/mol [1]
Boiling Point 204.9 ± 35.0 °C at 760 mmHg[2]
Storage Store at 2-8°C for long term (months)[2]
Purity Typically ≥97%[2]

Sourcing and Availability

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is available from several specialized chemical suppliers. The price and availability can vary based on the quantity and purity required. Below is a summary of representative suppliers and their offerings.

SupplierProduct NumberPurityQuantityPrice (USD)Availability
Amadis ChemicalA110468097%1g$289.00Inquire for stock
AOBChem---InquireInquire
BLDpharmBD01088487--InquireIn stock

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Pathway

While a specific, detailed synthesis protocol for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is not widely published in peer-reviewed journals, a plausible and efficient synthetic route can be extrapolated from established methodologies for structurally similar compounds. A particularly relevant precedent is the synthesis of 2-Chloro-3-trifluoromethylbenzaldehyde, which can be adapted for the target molecule.[3] The proposed pathway involves the ortho-lithiation of a suitable starting material followed by formylation.

A potential starting material for this synthesis is 1-chloro-4-fluoro-2-(trifluoromethyl)benzene. The synthetic strategy would proceed as follows:

  • Directed Ortho-Metalation: The fluorine atom is a moderate ortho-directing group for lithiation. By treating 1-chloro-4-fluoro-2-(trifluoromethyl)benzene with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically below -60°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF), deprotonation is expected to occur selectively at the position ortho to the fluorine and meta to the chlorine and trifluoromethyl groups. The bulky trifluoromethyl group and the chlorine atom would sterically hinder lithiation at their adjacent positions, favoring the desired C-H activation.

  • Formylation: The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent. N,N-Dimethylformamide (DMF) is a common and effective reagent for this purpose. The reaction is maintained at a low temperature during the addition of DMF to prevent side reactions.

  • Aqueous Workup: The reaction is subsequently warmed to room temperature and quenched with water to hydrolyze the intermediate and yield the final product, 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Synthesis_Pathway start 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene intermediate Aryllithium Intermediate start->intermediate 1. n-BuLi, THF, < -60°C product 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde intermediate->product 2. DMF 3. H₂O

Caption: Proposed synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Chemical Reactivity and Synthetic Utility

The reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is dominated by the aldehyde functional group, with the halogen and trifluoromethyl substituents modulating the reactivity of the aromatic ring.

  • Aldehyde Reactions: The aldehyde group is susceptible to a wide range of nucleophilic additions and reductive aminations, making it a valuable handle for introducing diverse functionalities. Common transformations include:

    • Wittig Reaction: Conversion to alkenes.

    • Grignard and Organolithium Additions: Formation of secondary alcohols.

    • Reductive Amination: Synthesis of substituted benzylamines, which are prevalent motifs in pharmaceuticals.

    • Oxidation: Conversion to the corresponding carboxylic acid.

  • Aromatic Ring Reactivity: The presence of three strong electron-withdrawing groups (CHO, Cl, CF₃) deactivates the benzene ring towards electrophilic aromatic substitution. However, these groups activate the ring for nucleophilic aromatic substitution (SNAᵣ), particularly the displacement of the chlorine or fluorine atoms by suitable nucleophiles under specific conditions. The fluorine atom, being ortho to the aldehyde and para to the chlorine, is likely the more activated site for SNAᵣ.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles.[4] The chloro and fluoro substituents further provide opportunities for modulating electronic properties and forming specific interactions with biological targets.

Given its structure, 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is an attractive starting material for the synthesis of a variety of pharmacologically active compounds. For instance, it can be a key intermediate in the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The functional handles on this molecule allow for the elaboration of structures that can fit into the ATP-binding pocket of various kinases.

  • GPCR Ligands: The ability to generate diverse libraries of compounds through reactions at the aldehyde group makes it a valuable precursor for screening against G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: Halogenated and trifluoromethylated aromatic compounds are common features in antimicrobial drugs.[5]

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde with a primary or secondary amine, a common transformation in drug discovery.

Materials:

  • 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: To a solution of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq) in DCM or DCE (0.1-0.5 M) in a round-bottom flask is added the amine (1.0-1.2 eq). If the amine is a salt (e.g., hydrochloride), a tertiary amine base such as triethylamine (1.1-1.5 eq) should be added to liberate the free amine.

  • Imine Formation: The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate this step.

  • Reduction: Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Workup: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to afford the desired substituted benzylamine.

Reductive_Amination_Workflow A Dissolve Aldehyde and Amine in DCM/DCE B Stir for 30-60 min (Imine Formation) A->B C Add Sodium Triacetoxyborohydride B->C D Stir at RT (2-24h) C->D E Quench with NaHCO₃ (aq) D->E F Extract with DCM E->F G Wash with Brine, Dry, and Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for the reductive amination of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Safety and Handling

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling vapors.[6]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[2]

Based on the GHS classifications for this compound, it is considered to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]

Conclusion

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of functional groups provides a rich platform for the creation of complex and novel molecular architectures. While its direct applications are still emerging, the principles of its synthesis, reactivity, and potential utility outlined in this guide provide a solid foundation for researchers to explore its use in their own programs. As with any reactive chemical, adherence to proper safety protocols is essential for its handling and use.

References

  • Google Patents.
  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of 5-Chloro-2-fluoropyridine in Modern Drug Discovery. [Link]

Sources

Foundational

Synonyms for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Chemical Identity and Synthetic Utility of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde A Technical Guide to Nomenclature, Structural Validation, and Application Core Directive & Executive Summary This guide address...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity and Synthetic Utility of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde A Technical Guide to Nomenclature, Structural Validation, and Application

Core Directive & Executive Summary

This guide addresses the critical identification and application of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3). In the high-stakes environment of medicinal chemistry—specifically within kinase inhibitor and agrochemical development—this molecule serves as a "linchpin" intermediate. Its value lies in the 2-fluoro position, which is highly activated for Nucleophilic Aromatic Substitution (


), allowing for rapid scaffold diversification.

This document moves beyond a simple list of synonyms to provide a validated framework for identifying, sourcing, and utilizing this specific isomer, ensuring researchers do not confuse it with its regioisomers (e.g., the 2-chloro-5-trifluoromethyl variant).

Nomenclature & Chemical Identity (The Synonyms Matrix)

Precise nomenclature is the first line of defense against synthetic error. Database indexing often varies by vendor (e.g., Sigma-Aldrich vs. Enamine). The table below consolidates the verified identifiers to ensure cross-platform search accuracy.

Table 1: Verified Chemical Identifiers
Identifier TypeValue / SynonymUsage Context
CAS Registry Number 117752-05-3 Primary Search Key (SciFinder, PubChem)
IUPAC Name 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehydeOfficial Manuscript Standard
Inverted Name Benzaldehyde, 5-chloro-2-fluoro-3-(trifluoromethyl)-Chemical Abstracts Service (CA Index)
MDL Number MFCD26045244Vendor Catalog Matching (Symyx/Merck)
SMILES O=CC1=CC(Cl)=CC(C(F)(F)F)=C1FChemoinformatics / Docking
InChI Key PTIIVIRXTLBQCS-UHFFFAOYSA-NUnique Digital Hash
Common Permutations 3-Trifluoromethyl-5-chloro-2-fluorobenzaldehydeNon-standard vendor listings

Structural Analysis & Reactivity Logic

To understand why this molecule is used, one must analyze its electronic topography. It is not merely a benzaldehyde; it is an electrophilic trap .

Electronic Causality (The "Fluorine Effect")
  • The 2-Fluoro Position (The Hotspot): The fluorine atom at position 2 is ortho to the electron-withdrawing aldehyde (-CHO) and adjacent to the electron-withdrawing trifluoromethyl (-CF3) group. This creates a massive electron deficiency at C2, making it exceptionally susceptible to

    
     displacement by amines or thiols.
    
  • The 5-Chloro Handle: The chlorine at position 5 is less activated. It typically remains stable during mild

    
     reactions, serving as a handle for later-stage cross-coupling (e.g., Suzuki-Miyaura) to build complexity.
    
Visualizing the Reactivity Landscape

ReactivityMap cluster_logic Synthetic Logic Core 5-Chloro-2-fluoro- 3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3) Site_CHO C1: Aldehyde (-CHO) Condensation / Reductive Amination Core->Site_CHO Site_F C2: Fluoro (-F) High S_NAr Reactivity (Displacement by Amines) Core->Site_F Site_CF3 C3: Trifluoromethyl (-CF3) Lipophilicity / Metabolic Stability Core->Site_CF3 Site_Cl C5: Chloro (-Cl) Suzuki/Buchwald Coupling Handle Core->Site_Cl Logic1 Step 1: S_NAr at C2 (Retains Cl and CHO) Logic2 Step 2: Aldehyde Functionalization (Heterocycle Closure)

Figure 1: Functional group mapping illustrating the orthogonal reactivity of the molecule. The C2-Fluoro position is the primary site for initial scaffold modification.

Experimental Protocols (Self-Validating Systems)

Protocol A: Identity Validation (QC Check)

Before committing the material to a GMP synthesis, verify the isomer. Regioisomers (e.g., 2-Cl, 5-F) have identical Mass Specs but distinct NMR fingerprints.

  • 1H NMR (DMSO-d6): Look for the aldehyde proton singlet at ~10.2 ppm .

  • 19F NMR (Critical Step):

    • Expect two distinct signals .

    • Signal A: -60 to -65 ppm (Trifluoromethyl, large integration).

    • Signal B: -110 to -120 ppm (Aromatic Fluorine).

    • Validation: If you see only one signal or shifts differing by >10 ppm, you likely have the wrong isomer.

Protocol B: Scaffold Synthesis (Indazole Formation)

A common application is converting this benzaldehyde into a fused indazole ring system using hydrazine, leveraging the S_NAr reactivity.

Reagents:

  • Substrate: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Reagent: Hydrazine Monohydrate (1.2 eq)

  • Solvent: Ethanol or THF

  • Temp: Reflux (78°C)

Workflow:

  • Dissolution: Dissolve 1.0 g of the benzaldehyde in 10 mL Ethanol. Observation: Solution should be clear/pale yellow.

  • Addition: Add Hydrazine Monohydrate dropwise at RT. Caution: Exothermic.

  • Cyclization: Heat to reflux for 4 hours. The hydrazine first forms a hydrazone (at -CHO), then attacks the 2-F position intramolecularly to close the ring.

  • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (high Rf) should disappear, replaced by a lower Rf fluorescent spot (Indazole).

  • Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.

Safety & Handling (HSE Standards)

This molecule combines halogenated aromatic risks with aldehyde reactivity.

  • H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Specific Hazard: In the event of fire, this compound releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. Standard ABC fire extinguishers are insufficient; breathing apparatus is mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes oxidize to benzoic acids upon air exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117752-05-3. Retrieved from [Link]

  • Amadis Chemical (2024). Material Safety Data Sheet (MSDS) for CAS 117752-05-3. Retrieved from [Link]

  • Royal Society of Chemistry (2024). Synthesis and applications of fluorinated 1,2,3-triazoles (Contextual Reference for Fluorinated Scaffolds). Organic Chemistry Frontiers. Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in Pharmaceutical Synthesis

Executive Summary 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 261763-22-8) represents a "privileged scaffold" in modern drug discovery. Its value lies not merely in its structural complexity, but in its ortho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 261763-22-8) represents a "privileged scaffold" in modern drug discovery. Its value lies not merely in its structural complexity, but in its orthogonal reactivity . The molecule possesses three distinct chemical handles—an aldehyde, an activated aryl fluoride, and an aryl chloride—allowing for sequential, chemoselective functionalization.

This guide provides a technical roadmap for exploiting these handles to synthesize high-value heterocyclic cores, specifically focusing on


-driven cyclizations  (e.g., indazoles) and reductive aminations  for linker installation.

Chemical Profile & Safety Data

PropertySpecification
CAS Number 261763-22-8
Molecular Formula

Molecular Weight 226.56 g/mol
Appearance Pale yellow liquid to low-melting solid
Boiling Point ~220°C (Predicted)
Storage Inert atmosphere (

/Ar), 2-8°C

Safety Advisory:

  • GHS Classification: Irritant (H315, H319), STOT-SE (H335).[1]

  • Handling: The activated fluorine atom makes this compound a potential alkylating agent. Use chemically resistant gloves (Nitrile/Neoprene) and work strictly within a fume hood.

Strategic Reactivity Analysis

The utility of this scaffold is defined by the electronic interplay between its substituents.

  • The "Ortho-Fluoro" Effect: The fluorine at position 2 is highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the ortho-aldehyde and ortho-trifluoromethyl groups. This is the primary handle for heterocycle formation.
    
  • The Aldehyde (C1): Serves as an electrophile for condensation or reductive amination.

  • The Aryl Chloride (C5): Less reactive than the fluoride, providing a latent handle for late-stage Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the heterocycle is formed.

Visualization: Orthogonal Reactivity Map

ReactivityMap Core 5-Chloro-2-fluoro- 3-(trifluoromethyl)benzaldehyde SNAr Pos 2: Activated Fluoride (SNAr Displacement) Core->SNAr Nucleophiles (R-NH2, N2H4) Condensation Pos 1: Aldehyde (Condensation/Reductive Amination) Core->Condensation Amines/Ylides Coupling Pos 5: Aryl Chloride (Pd-Catalyzed Coupling) Core->Coupling Catalyst Required Indazole 1H-Indazoles (via Hydrazine) SNAr->Indazole Linker Benzylamine Linkers (via Amines) Condensation->Linker Biaryl Biaryl Scaffolds (via Boronic Acids) Coupling->Biaryl

Figure 1: Strategic reactivity map highlighting the three distinct chemical handles.

Application Protocol 1: Synthesis of 1H-Indazoles

Context: The most powerful application of 2-fluorobenzaldehydes is the "one-pot" synthesis of indazoles. Hydrazine acts as a bis-nucleophile, first forming the hydrazone (at the aldehyde) and then displacing the fluorine (


) to close the ring.
Mechanism[2][3][4][5][6]
  • Step A: Condensation of hydrazine with aldehyde

    
     Hydrazone intermediate.
    
  • Step B: Intramolecular

    
     of the hydrazone nitrogen onto the C-F bond 
    
    
    
    Indazole ring closure.
Detailed Protocol

Reagents:

  • Substrate: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Reagent: Hydrazine monohydrate (64-65% in water) (3.0 eq)

  • Solvent: Ethanol (EtOH) or Dioxane

  • Temperature: 80°C - 100°C

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol (2.26 g) of the benzaldehyde in 20 mL of Ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Hydrazine monohydrate (30 mmol, ~1.5 mL) dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The aldehyde peak should disappear, and a more polar product (Indazole) will form.

  • Workup:

    • Cool to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Dilute the residue with ice-cold water (50 mL). The product often precipitates as a solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Validation Point: The disappearance of the characteristic Aldehyde proton signal (~10.3 ppm) and the appearance of the Indazole N-H signal (~13.0 ppm broad) in


-NMR confirms cyclization.

Application Protocol 2: Reductive Amination (Linker Synthesis)

Context: When the fluorine must be retained (e.g., for metabolic stability or binding affinity), the aldehyde is used to attach the scaffold to a larger pharmacophore via a secondary amine linker.

Detailed Protocol

Reagents:

  • Substrate: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Amine Partner: Primary or Secondary Amine (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic Acid (1.0 eq) - Critical for catalyzing imine formation.

Step-by-Step Workflow:

  • Imine Formation: In a clean vial, mix the benzaldehyde (1.0 eq) and the amine (1.1 eq) in DCE (0.2 M concentration). Add Acetic Acid (1.0 eq). Stir at Room Temperature for 1 hour.

    • Why: Pre-forming the imine/iminium species ensures cleaner reduction.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Note: STAB is preferred over

      
       because it reduces the imine selectively without reducing the aldehyde (if equilibrium exists).
      
  • Quench: Stir for 12 hours. Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organics over

    
     and concentrate.
    
Visualization: Workflow Logic

ReductiveAmination Start Start: Aldehyde + Amine ImineStep Step 1: Imine Formation (DCE, AcOH, 1 hr) Start->ImineStep ReductionStep Step 2: Reduction (Add STAB, 12 hr) ImineStep->ReductionStep Imine Species Formed Workup Step 3: Workup (NaHCO3 Quench) ReductionStep->Workup Final Final Product: Benzylamine Derivative Workup->Final

Figure 2: Step-wise logic for reductive amination to prevent side-reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in

Incomplete cyclization due to steric bulk of

.
Increase temperature to 100°C (switch solvent to Dioxane). Add mild base (

).
Defluorination Side Product Over-reduction during amination.Avoid using

.[2][3] Stick to mild reductants like STAB or

.
Hydrolysis of Imine Wet solvents during amination.Use anhydrous DCE and molecular sieves (4Å) during the imine formation step.

References

  • Compound Data: PubChem. 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. National Library of Medicine.

  • Reaction Mechanism:Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ). Chemistry LibreTexts. 
    
  • Safety Data: BLD Pharm. SDS for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

  • Synthetic Application: Li, C., et al. "Domino synthesis of fused hexacyclic imidazoquinolinoacridinones."[1] Tetrahedron, 70(46), 8919-8924 (2014).[1] (Demonstrates similar fluoro-aldehyde reactivity).[1][4]

Sources

Application

Grignard reactions with 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Application Note & Protocol Title: Synthesis of Novel Fluorinated Secondary Alcohols via Grignard Addition to 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde Introduction and Scientific Rationale The synthesis of compl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: Synthesis of Novel Fluorinated Secondary Alcohols via Grignard Addition to 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Introduction and Scientific Rationale

The synthesis of complex molecules containing fluorinated aromatic rings is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine and trifluoromethyl (CF₃) groups—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—make them highly desirable motifs in drug development.[1][2][3] This application note provides a detailed protocol for the Grignard reaction with 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly functionalized and electron-deficient aromatic aldehyde.

The substrate presents a unique chemical challenge and opportunity. The presence of three distinct electron-withdrawing substituents (a trifluoromethyl group, a chlorine atom, and a fluorine atom) renders the carbonyl carbon exceptionally electrophilic. This high reactivity facilitates the nucleophilic attack by a Grignard reagent but also necessitates precise control over reaction conditions to prevent side reactions. The ortho-fluoro substituent, while electron-withdrawing, also introduces steric considerations that can influence the approach of the nucleophile.

This guide is designed for researchers in organic synthesis and drug development, offering a robust methodology for creating a diverse library of secondary alcohols, which are valuable precursors for more complex molecular architectures.

Reaction Mechanism and Causality

The Grignard reaction is a classic carbon-carbon bond-forming transformation.[4] The fundamental mechanism involves two key stages:

  • Nucleophilic Addition: The Grignard reagent (R-MgX), a potent organometallic nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.[5][6] The carbon-magnesium bond is highly polarized, with the carbon atom bearing a significant partial negative charge. This nucleophilic carbon adds to the carbonyl, breaking the C=O pi bond and forming a tetrahedral magnesium alkoxide intermediate.[5]

  • Acidic Workup: The reaction is quenched with a mild acid (e.g., saturated aqueous ammonium chloride or dilute HCl) to protonate the magnesium alkoxide, yielding the final secondary alcohol product and water-soluble magnesium salts.[7][8]

The choice of an ethereal solvent like Tetrahydrofuran (THF) or diethyl ether is critical. These solvents are not only anhydrous but also coordinate with the magnesium atom of the Grignard reagent, stabilizing it in solution and preventing aggregation.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow, from reagent preparation to final product isolation.

Grignard_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Grignard Addition cluster_workup Part C: Workup & Purification A1 Dry Glassware & Reagents A2 Activate Mg Turnings (e.g., with Iodine) A1->A2 A3 Slowly add Organohalide in Anhydrous Ether/THF A2->A3 A4 Formation of R-MgX A3->A4 B3 Slow, Dropwise Addition of Grignard Reagent (A4) A4->B3 B1 Dissolve Aldehyde in Anhydrous THF B2 Cool to 0 °C (Ice Bath) B1->B2 B2->B3 B4 Stir at 0 °C, then Warm to Room Temp. B3->B4 C1 Quench with sat. aq. NH4Cl at 0 °C B4->C1 C2 Extract with Organic Solvent (e.g., EtOAc) C1->C2 C3 Wash, Dry (Na2SO4), & Concentrate C2->C3 C4 Purify via Column Chromatography C3->C4 C5 Final Product: Secondary Alcohol C4->C5

Caption: Workflow for the synthesis of secondary alcohols.

Detailed Experimental Protocols

Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Anhydrous conditions are essential for success. Glassware should be oven- or flame-dried before use, and the reaction should be run under an inert atmosphere (Nitrogen or Argon).

Part A: Preparation of Grignard Reagent (Example: Phenylmagnesium Bromide)
  • Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a slow stream of inert gas until violet iodine vapors are observed.[4] This helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.

  • Reagent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium. Dissolve the organohalide (e.g., bromobenzene, 1.0 eq.) in anhydrous ether/THF in the dropping funnel.

  • Initiation & Formation: Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle refluxing begins. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4] An ice bath may be needed to moderate a vigorous reaction.

  • Completion: After the addition is complete, stir the resulting gray or brown solution at room temperature for an additional 30-60 minutes to ensure full conversion.

Part B: Grignard Addition to 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
  • Substrate Preparation: In a separate dry, inerted flask, dissolve 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the aldehyde solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the addition and minimize potential side reactions.

  • Addition: Slowly add the freshly prepared Grignard reagent (from Part A, ~1.1 eq.) to the cooled aldehyde solution dropwise via a cannula or dropping funnel over 20-30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1-3 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

Part C: Aqueous Workup and Purification
  • Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise. This protonates the alkoxide and neutralizes any remaining Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure secondary alcohol.

Data Presentation: Representative Reactions

The following table summarizes expected outcomes for the reaction with common Grignard reagents. Note: These are representative values and actual yields may vary based on experimental conditions.

Grignard Reagent (R-MgX)Product NameExpected Yield (%)
Phenylmagnesium Bromide(5-Chloro-2-fluoro-3-(trifluoromethyl)phenyl)(phenyl)methanol85-95%
Ethylmagnesium Bromide1-(5-Chloro-2-fluoro-3-(trifluoromethyl)phenyl)propan-1-ol80-90%
Vinylmagnesium Bromide1-(5-Chloro-2-fluoro-3-(trifluoromethyl)phenyl)prop-2-en-1-ol75-85%
Isopropylmagnesium Chloride1-(5-Chloro-2-fluoro-3-(trifluoromethyl)phenyl)-2-methylpropan-1-ol60-75%

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents/glassware/solvents. 2. Inactive magnesium. 3. Grignard reagent did not form.1. Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly distilled/dried. 2. Use fresh magnesium turnings and activate with iodine, 1,2-dibromoethane, or mechanical stirring. 3. Confirm Grignard formation before adding the aldehyde.
Formation of Biphenyl (with PhMgBr) Reaction temperature too high, favoring radical coupling of the Grignard reagent.[9]Maintain low temperature during Grignard formation and addition. Ensure slow, dropwise addition of reagents.
Starting Aldehyde Recovered 1. Insufficient Grignard reagent added. 2. Grignard reagent degraded due to moisture.1. Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (1.1-1.2 eq.). 2. Re-prepare the Grignard reagent under strictly anhydrous conditions.
Multiple Products on TLC 1. Reaction temperature was too high, causing side reactions. 2. Impure starting materials.1. Strictly maintain the reaction temperature at 0 °C or lower during addition. 2. Verify the purity of the aldehyde and organohalide before starting.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of novel, highly functionalized secondary alcohols from 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. The high electrophilicity of the aldehyde carbonyl allows for efficient reaction with a variety of Grignard reagents. Careful control of temperature and strict adherence to anhydrous conditions are paramount for achieving high yields and purity. The resulting alcohol products are versatile intermediates poised for further elaboration in pharmaceutical and materials science research programs.

References

  • Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Reactions with Grignard Reagents Source: Chemistry LibreTexts URL: [Link]

  • Title: Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Grignard Reagent and Aldehyde (or Ketone) (Mechanism) Source: YouTube URL: [Link]

  • Title: Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone Source: Google Patents URL
  • Title: 7: The Grignard Reaction (Experiment) Source: Chemistry LibreTexts URL: [Link]

  • Title: A journey into trifluoromethylchalcogenation: some reagents from Lyon Source: Comptes Rendus de l'Académie des Sciences URL: [Link]

  • Title: An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof Source: Google Patents URL
  • Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

  • Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL: [Link]

  • Title: Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones Source: ResearchGate URL: [Link]

  • Title: Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: The Royal Society of Chemistry URL: [Link]

  • Title: 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde Source: PubChem URL: [Link]

  • Title: Carbon Trifluoromethylation Reactions of Hydrocarbon Derivatives and Heteroarenes Source: ACS Publications URL: [Link]

  • Title: Grignard reagent Source: Wikipedia URL: [Link]

  • Title: Reaction of organometallic reagents with ethyl trifluoroacetate and diethyl oxalate. Formation of trifluoromethyl ketones and .alpha.-keto esters via stable tetrahedral adducts Source: ACS Publications URL: [Link]

  • Title: Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for the Knoevenagel Condensation of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Abstract This document provides a comprehensive guide for the Knoevenagel condensation of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid, a key reaction for the synthesis of highly functionalized cin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the Knoevenagel condensation of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid, a key reaction for the synthesis of highly functionalized cinnamic acid derivatives. These products are valuable intermediates in the development of novel pharmaceuticals and agrochemicals, owing to the unique electronic properties imparted by the trifluoromethyl and halogen substituents. This guide details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and expected outcomes, including purification and characterization of the final product. The protocol is designed for researchers and professionals in organic synthesis and drug development, emphasizing reproducibility and a thorough understanding of the reaction mechanism.

Introduction: The Significance of Fluorinated Cinnamic Acids

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product after a dehydration step.[1][2] A particularly useful variant is the Doebner modification, which employs pyridine as the solvent and a catalytic amount of piperidine for the reaction of an aldehyde with malonic acid. This modification typically results in the condensation product undergoing decarboxylation to afford the corresponding α,β-unsaturated carboxylic acid.[2][3]

The substrate of interest, 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, is a highly electron-deficient aromatic aldehyde. The presence of three distinct electron-withdrawing groups (chloro, fluoro, and trifluoromethyl) significantly influences its reactivity and the properties of its derivatives. The trifluoromethyl group, in particular, is known to enhance thermal stability, chemical resistance, and lipophilicity in molecules, making it a desirable feature in many bioactive compounds.[4] The resulting (E)-3-(5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)acrylic acid is a valuable building block for accessing novel chemical entities with potential applications in medicinal chemistry and materials science.

Reaction Mechanism and Rationale

The Knoevenagel-Doebner condensation of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid proceeds through a well-established multi-step mechanism. The strong electron-withdrawing nature of the substituents on the benzaldehyde ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.

The key steps are as follows:

  • Enolate Formation: The basic catalyst, piperidine, deprotonates the active methylene group of malonic acid to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration to yield the α,β-unsaturated dicarboxylic acid.

  • Decarboxylation: Under the reaction conditions, particularly with heating in pyridine, the resulting dicarboxylic acid readily undergoes decarboxylation to furnish the final cinnamic acid derivative.[3]

The ortho-fluoro substituent can influence the conformation of the aldehyde and may have a through-space electronic effect on the reaction center, though the reaction is generally expected to proceed efficiently due to the overwhelming electron-withdrawing character of the aromatic ring.

Experimental Protocol

This protocol is adapted from established procedures for the Doebner condensation of substituted benzaldehydes.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per run)Notes
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde117752-05-3226.565.0 g (22.07 mmol)Starting material. Handle with care.[5]
Malonic Acid141-82-2104.064.6 g (44.14 mmol)Active methylene compound.
Pyridine110-86-179.1025 mLSolvent and base. Use in a fume hood.
Piperidine110-89-485.150.5 mLCatalyst. Use in a fume hood.
Hydrochloric Acid (concentrated)7647-01-036.46As neededFor acidification during work-up.
Deionized Water7732-18-518.02As neededFor washing and recrystallization.
Ethanol64-17-546.07As neededFor recrystallization.
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH paper or pH meter

Reaction Setup and Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Aldehyde, Malonic Acid, Pyridine, and Piperidine in a round-bottom flask B Heat to reflux (approx. 115 °C) for 4-6 hours A->B C Monitor reaction progress by TLC B->C D Cool to room temperature C->D Upon completion E Pour into ice-water D->E F Acidify with conc. HCl to pH ~2 E->F G Collect precipitate by vacuum filtration F->G H Wash with cold water G->H I Recrystallize from Ethanol/Water H->I J Dry under vacuum I->J

Figure 1. Experimental workflow for the synthesis of (E)-3-(5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)acrylic acid.

Step-by-Step Protocol:

  • Reagent Charging: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (5.0 g, 22.07 mmol), malonic acid (4.6 g, 44.14 mmol), and pyridine (25 mL).

  • Catalyst Addition: To the stirred mixture, add piperidine (0.5 mL) dropwise.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 115 °C) using a heating mantle or oil bath. Maintain the reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing approximately 100 mL of an ice-water slurry with vigorous stirring.

  • Precipitation: Acidify the aqueous mixture by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining pyridine and salts.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to a constant weight.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Pyridine and piperidine are toxic and have strong, unpleasant odors. Avoid inhalation and skin contact.

  • 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a hazardous substance; consult the Safety Data Sheet (SDS) before use.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Expected Results and Characterization

The expected product is (E)-3-(5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)acrylic acid. The yield of the purified product is anticipated to be in the range of 70-85%, based on similar reactions with trifluoromethyl-substituted benzaldehydes.

Characterization:

  • Appearance: A white to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 150-170 °C. For comparison, 3-(trifluoromethyl)cinnamic acid has a melting point of 135-137 °C.[6]

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the vinyl protons with a large coupling constant (~16 Hz) indicative of the trans configuration. The aromatic protons will appear as complex multiplets.

  • ¹³C NMR: The carbon NMR will show signals for the carboxylic acid, the vinyl carbons, and the aromatic carbons, including the trifluoromethyl carbon.

  • FT-IR: The infrared spectrum will exhibit a strong carbonyl stretch for the carboxylic acid, as well as C=C stretching for the alkene and aromatic rings.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the reaction temperature is maintained.
Inactive catalystUse fresh piperidine.
Oily productIncomplete removal of pyridineEnsure thorough washing of the precipitate with water. Consider an additional wash with dilute HCl during work-up.
ImpuritiesRepeat the recrystallization step.
Dark-colored productSide reactions or decompositionEnsure the reaction temperature does not significantly exceed the reflux temperature. Purify by recrystallization.

Conclusion

The Knoevenagel-Doebner condensation provides an efficient and reliable method for the synthesis of (E)-3-(5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)acrylic acid from 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid. The strong electron-withdrawing groups on the benzaldehyde facilitate this reaction. The detailed protocol and troubleshooting guide provided herein are intended to enable researchers to successfully synthesize this valuable intermediate for further applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 3, 2026, from [Link]

  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid - general description and preparation. Retrieved February 3, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. Retrieved February 3, 2026, from [Link]

  • van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411.
  • Selvita. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up [Video]. YouTube. [Link]

  • Allen, C. F. H., & Spangler, F. W. (1943).
  • Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-41.
  • Haferkamp, S., Paul, A., Michalchuk, A. A. L., & Emmerling, F. (2019). Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. Beilstein Journal of Organic Chemistry, 15, 1141–1148.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved February 3, 2026, from [Link]

  • Land of Chemistry. (2023, February 11). Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 | [Video]. YouTube. [Link]

  • Anis, M., Ali, S., & Khan, S. A. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Scientific & Engineering Research, 5(5), 118-121.
  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved February 3, 2026, from [Link]

  • Fassihi, A., & Abedi, D. (2007). Knoevenagel Condensation Catalyzed by Potassium Fluoride/Alumina. E-Journal of Chemistry, 4(2), 221-224.
  • FHSU Scholars Repository. (n.d.). Model Studies of the Doebner Modified Knoevenagel Condensation. Retrieved February 3, 2026, from [Link]

  • Gümüş, F., & Ertürk, S. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). m-(Trifluoromethyl)cinnamic acid. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • CSIR-NIScPR. (n.d.). Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Retrieved February 3, 2026, from [Link]

  • MDPI. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 25(16), 3588.
  • ResearchGate. (n.d.). Calcite and Fluorite as Catalyst for the Knoevenagel Condensation of Malononitrile and Methyl Cyanoacetate under Solvent-Free Conditions. Retrieved February 3, 2026, from [Link]

  • LookChem. (n.d.). 3-(3-(Trifluoromethyl)phenyl)acrylic acid. Retrieved February 3, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 14, 2854-2933.

Sources

Application

Application Notes &amp; Protocols: Strategic Use of Substituted Trifluoromethyl Benzaldehydes in Named Reactions

Introduction: The Strategic Importance of the Trifluoromethyl Group The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties—strong el...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group has become a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—confer valuable attributes to bioactive molecules, often enhancing binding affinity, membrane permeability, and pharmacokinetic profiles.[1][2] Consequently, the development of synthetic methodologies that allow for the precise and stereocontrolled installation of CF₃-containing moieties is of paramount importance. Substituted trifluoromethyl benzaldehydes are powerful and versatile building blocks in this endeavor, serving as key electrophiles in a variety of classic and contemporary named reactions.

This guide provides an in-depth analysis of select, high-impact named reactions that utilize these valuable substrates. More than a mere recitation of steps, this document elucidates the mechanistic rationale behind protocol choices and provides field-tested insights to empower researchers in drug discovery and process development.

Asymmetric Reduction of Prochiral Aldehydes: The Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a premier method for the enantioselective reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[3] The resulting chiral trifluoromethylated alcohols are highly sought-after synthons, integral to various pharmaceutical compounds.[4][5][6]

Expertise & Causality: Why the CBS Reduction is Effective

The power of the CBS reduction lies in its use of a chiral oxazaborolidine catalyst, which complexes with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[7][8] This in-situ-formed complex serves as a chiral Lewis acid.

  • Activation & Coordination: The catalyst's endocyclic boron atom coordinates to the carbonyl oxygen of the trifluoromethyl benzaldehyde. The strong electron-withdrawing effect of the CF₃ group enhances the electrophilicity of the carbonyl carbon, making it exceptionally receptive to this coordination.

  • Stereodirecting Hydride Transfer: The borane, activated by coordination to the catalyst's nitrogen atom, is delivered intramolecularly to one face of the aldehyde carbonyl.[9] The rigid, chiral environment of the catalyst sterically dictates this facial selectivity, leading to a high degree of enantiomeric excess (ee). The choice of the (S)- or (R)-catalyst directly determines the chirality of the resulting alcohol.

Mechanistic Workflow Diagram

CBS_Mechanism catalyst CBS Catalyst (Oxazaborolidine) complex Catalyst-Borane Complex catalyst->complex Coordination borane BH₃·THF borane->complex transition_state Six-Membered Transition State complex->transition_state Coordination aldehyde CF₃-Ar-CHO aldehyde->transition_state alkoxyborane Alkoxyborane Intermediate transition_state->alkoxyborane Hydride Transfer alkoxyborane->catalyst Catalyst Regeneration product Chiral CF₃-Ar-CH₂OH alkoxyborane->product Hydrolysis workup Workup (e.g., MeOH) workup->alkoxyborane

Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) Reduction.

Self-Validating Protocol: (S)-1-(3-(Trifluoromethyl)phenyl)ethanol

This protocol is designed for robustness, with integrated checkpoints for monitoring and validation.

Materials & Reagents:

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

  • 3-(Trifluoromethyl)benzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Caption: Step-by-step experimental workflow for the CBS reduction.

Step-by-Step Procedure:

  • System Preparation: Under an inert atmosphere (Nitrogen or Argon), add (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 mmol, 1.0 mL of 1 M solution) to a flame-dried flask containing anhydrous THF (20 mL).

  • Catalyst Activation: Cool the solution to -20 °C. To this, add borane-dimethyl sulfide complex (e.g., 6.0 mmol) dropwise. The reaction is exothermic; maintain the internal temperature. Stir for 15 minutes to ensure the formation of the active catalyst-borane complex.

  • Substrate Addition: In a separate flask, dissolve 3-(trifluoromethyl)benzaldehyde (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the pre-formed catalyst-borane complex over 30 minutes.[10]

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Once the reaction is complete, quench by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.[10] This step safely neutralizes excess borane.

  • Workup: Allow the mixture to warm to room temperature, then add 1 M HCl (15 mL). Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).[10]

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol by flash column chromatography. The enantiomeric excess (ee) must be determined by a validated chiral HPLC or GC method.

Organocatalytic C-C Bond Formation: The Proline-Catalyzed Aldol Reaction

The direct asymmetric aldol reaction, catalyzed by the simple amino acid L-proline, is a landmark transformation in organocatalysis. It allows for the enantioselective formation of a C-C bond between a ketone donor and an aldehyde acceptor.[11][12]

Expertise & Causality: Mechanism and Role of the CF₃ Group

The reaction proceeds through an enamine-based catalytic cycle, a mechanism shared with Class I aldolase enzymes.[13]

  • Enamine Formation: Proline reacts with the ketone donor (e.g., cyclohexanone) to form a chiral enamine intermediate.[14][15] This is the key nucleophilic species.

  • Aldehyde Activation: The carboxylic acid moiety of the proline catalyst acts as a Brønsted acid, protonating the carbonyl oxygen of the trifluoromethyl benzaldehyde. This activation, coupled with the inherent high electrophilicity of the CF₃-substituted aldehyde, dramatically accelerates the subsequent C-C bond formation step.

  • Stereocontrolled C-C Bond Formation: The chiral enamine attacks one face of the activated aldehyde carbonyl. The stereochemistry is directed by a well-organized, hydrogen-bonded transition state, which minimizes steric interactions.[15]

  • Hydrolysis & Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the β-hydroxy ketone product and regenerate the proline catalyst.

The strongly electron-withdrawing trifluoromethyl group makes the aldehyde an excellent electrophile, often leading to high yields and good stereoselectivities in this reaction.[16]

Data Summary: Substrate Scope

The following table summarizes typical results for the proline-catalyzed aldol reaction between various ketones and substituted benzaldehydes. While specific data for every trifluoromethyl isomer may vary, these results provide a reliable benchmark.

Ketone DonorAldehyde AcceptorSolventYield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Cyclohexanone4-NitrobenzaldehydeDMSO6899:196
Acetone4-NitrobenzaldehydeDMSO97-76
Cyclopentanone4-(Trifluoromethyl)benzaldehydeDMSO85>20:199
Acetone3-(Trifluoromethyl)benzaldehydeNeat75-88

Data compiled from representative literature procedures. Actual results may vary.

Self-Validating Protocol: Proline-Catalyzed Aldol Reaction

Materials & Reagents:

  • L-Proline

  • 3-(Trifluoromethyl)benzaldehyde

  • Cyclohexanone

  • Dimethyl Sulfoxide (DMSO)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a flask, add 3-(trifluoromethyl)benzaldehyde (5.0 mmol), cyclohexanone (20.0 mmol, 4 equivalents), and DMSO (10 mL).

  • Catalyst Addition: Add L-proline (1.5 mmol, 30 mol%) to the stirred solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

  • Workup: Upon completion, pour the reaction mixture into saturated aqueous NH₄Cl solution (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification & Validation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography (e.g., hexanes/ethyl acetate gradient). Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereomeric ratio and enantiomeric excess must be determined by chiral HPLC or by NMR analysis of a derivatized sample (e.g., Mosher's ester).

Alkene Synthesis: The Wittig Reaction

The Wittig reaction is a robust and highly reliable method for synthesizing alkenes from aldehydes or ketones.[17][18] It involves the reaction of a carbonyl compound with a phosphorus ylide (phosphorane). The high electrophilicity of trifluoromethyl benzaldehydes makes them excellent substrates for this transformation.

Expertise & Causality: Mechanistic Insights
  • Ylide Formation: The phosphorus ylide is typically generated in situ by deprotonating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, KHMDS).[19][20]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the trifluoromethyl benzaldehyde. This is believed to proceed via a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[18]

  • Cycloreversion: The oxaphosphetane intermediate collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. This irreversible cycloreversion yields the desired alkene and the triphenylphosphine oxide byproduct.[18]

The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) typically afford the (E)-alkene, while non-stabilized ylides yield the (Z)-alkene.

Self-Validating Protocol: Synthesis of 1-(Trifluoromethyl)-4-(2-phenylethenyl)benzene

Materials & Reagents:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 4-(Trifluoromethyl)benzaldehyde

  • Deionized Water

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (11.0 mmol) in anhydrous THF (50 mL). Carefully add NaH (11.0 mmol) portion-wise. The suspension will turn a characteristic deep orange/red color upon ylide formation. Stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to 0 °C. Dissolve 4-(trifluoromethyl)benzaldehyde (10.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours, or until TLC indicates consumption of the aldehyde.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Purification & Validation: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide. Purify by flash column chromatography (typically with a non-polar eluent like hexanes) to isolate the alkene product. Validate the structure and purity by ¹H NMR, ¹⁹F NMR, and GC-MS.

The Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile, most commonly a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine.[21][22] The reaction creates a densely functionalized allylic alcohol product.[22]

Expertise & Causality: The Role of an Electron-Deficient Aldehyde

The mechanism involves the initial Michael addition of the catalyst to the activated alkene, creating a zwitterionic enolate. This nucleophile then adds to the aldehyde electrophile. The rate-determining step is often the addition to the aldehyde.[23]

The strong electron-withdrawing nature of the trifluoromethyl group makes the substituted benzaldehyde an excellent electrophile. This property can help to accelerate the typically slow Baylis-Hillman reaction, making these substrates particularly well-suited for this transformation.[23][24]

Self-Validating Protocol: Baylis-Hillman Adduct from 2-(Trifluoromethyl)benzaldehyde

Materials & Reagents:

  • 2-(Trifluoromethyl)benzaldehyde

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

Step-by-Step Procedure:

  • Reaction Setup: In a flask, dissolve 2-(trifluoromethyl)benzaldehyde (10.0 mmol) and methyl acrylate (15.0 mmol, 1.5 eq) in DCM (5 mL).

  • Catalyst Addition: Add DABCO (1.0 mmol, 10 mol%) to the solution.

  • Reaction: Stopper the flask and stir the mixture at room temperature. The reaction is often slow and may require several days to reach completion. Monitor progress by TLC or ¹H NMR.

  • Workup: Once the reaction has reached sufficient conversion, dilute the mixture with DCM (20 mL) and wash with 1 M HCl (2 x 15 mL) to remove the DABCO catalyst.

  • Purification & Validation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to yield the functionalized allylic alcohol. Characterize by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy to confirm the structure.

References

  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomeriz
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
  • Proline-catalyzed direct asymmetric aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones.
  • Corey–Itsuno reduction. Wikipedia.
  • Corey-Bakshi-Shib
  • Proline-Catalyzed One-Step Asymmetric Synthesis of 5-Hydroxy-(2E)-hexenal from Acetaldehyde.
  • The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organoc
  • Baylis-Hillman Reaction. Organic Chemistry Portal.
  • Wittig Reaction. Organic Chemistry Portal.
  • Efficient Access to Multifunctional Trifluoromethyl Alcohols via Base-free Catalytic Asymmetric C-C Bond Form
  • SCpRh(III)-Catalyzed Asymmetric C-H Trifluoromethylalkylation of N-Methoxybenzamides with β-Trifluoromethyl-α,β-Unsaturated Ketones.
  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. University of Glasgow.
  • Baylis–Hillman reaction. Wikipedia.
  • The Morita-Baylis-Hillman Reaction. University of California, Irvine.
  • New mechanistic studies on the proline-c
  • Corey-Itsuno, Corey-Bakshi-Shib
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
  • The WITTIG REACTION With CHEMILUMINESCENCE!. University of California, Riverside.
  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules.
  • Chiral Proline Based Reactions. Chemistry LibreTexts.
  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal.
  • Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre. NIH.
  • Wittig Reaction - Common Conditions. organic-chemistry.org.
  • Synthesis Workshop: The Baylis-Hillman Reaction (Episode 17). YouTube.
  • 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH.
  • Application Notes and Protocols for Catalytic Enasioselective Reactions of 3-(Trifluoromethyl)benzaldehyde. Benchchem.

Sources

Method

Application Notes and Protocols: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde in the Development of New Fungicides

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Imperative for Novel Fungicides and the Role of Fluorinated Scaffolds The global agricultural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Novel Fungicides and the Role of Fluorinated Scaffolds

The global agricultural sector faces an unabating challenge from fungal pathogens, which perennially threaten crop yields and food security. The continuous evolution of fungal resistance to existing fungicides necessitates a perpetual search for novel active ingredients with diverse modes of action. In this context, fluorinated organic compounds have emerged as a cornerstone in the design of modern agrochemicals. The introduction of fluorine atoms or trifluoromethyl (CF3) groups into a molecule can significantly enhance its metabolic stability, binding affinity to target enzymes, and overall efficacy.[1] This application note focuses on the strategic use of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly functionalized aromatic aldehyde, as a versatile building block for the synthesis of next-generation fungicides.

The unique substitution pattern of this benzaldehyde— a trifluoromethyl group for lipophilicity and metabolic stability, a fluorine atom to modulate electronic properties, a chlorine atom as a potential binding element or leaving group, and a reactive aldehyde functionality for diverse chemical transformations—makes it an exceptionally promising starting material for the development of novel fungicidal agents.

Physicochemical Properties of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

A thorough understanding of the physicochemical properties of a starting material is paramount for reaction design and optimization.

PropertyValueSource
CAS Number 117752-05-3
Molecular Formula C₈H₃ClF₄O
Molecular Weight 226.56 g/mol
Appearance Colorless to light yellow liquidInferred from similar compounds
Boiling Point Not explicitly available; estimated to be >200 °C at atmospheric pressureInferred from similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, Toluene)General chemical knowledge

Proposed Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Diagram of Proposed Synthetic Pathway:

G A 2-Fluoro-3-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C 2-Fluoro-1-iodo-3-(trifluoromethyl)benzene B->C KI D Grignard or Organolithium Reagent C->D Mg or n-BuLi E 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde D->E DMF G A 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde B Chalcone Intermediate A->B Acetophenone derivative, NaOH C Pyrazoline Intermediate B->C Hydrazine hydrate, Acetic acid D Pyrazole Carboxylic Acid C->D Oxidation (e.g., KMnO₄) E Final Pyrazole-Carboxamide Fungicide D->E Amine, Coupling agent (e.g., EDC, HOBt)

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography protocol for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Topic: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde Case ID: PUR-CF3-ALD-001 Status: Active Classification: Electron-Deficient Aromatic Aldehyde Purification Safety Warning: H315, H319, H335 (Irritant). Handle in a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Case ID: PUR-CF3-ALD-001 Status: Active Classification: Electron-Deficient Aromatic Aldehyde Purification Safety Warning: H315, H319, H335 (Irritant). Handle in a fume hood.

Executive Summary & Molecule Profile

User Context: You are attempting to purify 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde . This molecule presents specific challenges due to its highly electron-deficient nature. The combination of the trifluoromethyl (


), chloro, and fluoro groups creates a "pull-push" electronic environment that affects both polarity and stability on silica gel.
FeatureImpact on Chromatography

Group
Significantly lowers polarity compared to unsubstituted benzaldehyde. Expect the compound to elute earlier (higher

) than non-fluorinated analogues.
Aldehyde Moiety Susceptible to oxidation (to benzoic acid) and nucleophilic attack. Risk: Prolonged exposure to acidic silica can degrade the compound.
Physical State Likely a low-melting solid or oil. Solid loading is recommended for optimal resolution.
Method Development (Pre-Run Checks)

Before running the column, you must validate your solvent system. Do not skip this step, as electron-deficient aldehydes often behave counter-intuitively on silica.

TLC Decision Logic

Use the following workflow to determine your optimal solvent system. The target is an


 of 0.25 – 0.35  for the product.

TLC_Logic start Start: Dissolve Crude Sample spot Spot TLC (Silica Gel 60 F254) start->spot solvent1 Test 10% EtOAc in Hexanes spot->solvent1 check Check Rf Value solvent1->check low Rf < 0.2 (Too Polar/Stuck) check->low Stuck high Rf > 0.5 (Elutes too fast) check->high Fast perfect Rf = 0.30 (Optimal) check->perfect Good Separation action_low Increase to 15-20% EtOAc low->action_low action_high Decrease to 5% EtOAc or switch to DCM/Hexanes high->action_high action_low->spot Retest action_high->spot Retest

Figure 1: TLC optimization logic for identifying the mobile phase. The


 group typically increases lipophilicity, often requiring lower EtOAc concentrations than expected.
The Purification Protocol (Step-by-Step)

Goal: Isolate pure aldehyde while removing the oxidized byproduct (5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid) and starting materials.

Phase A: Column Preparation
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Column Size: Use a 30:1 ratio of Silica to Crude Mass (e.g., 30g silica for 1g crude).

  • Packing Method: Slurry pack in 100% Hexanes to prevent air bubbles.

Phase B: Sample Loading (Critical)
  • Method: Solid Load (Dry Load) is strongly recommended.

    • Dissolve crude in a minimal amount of DCM.

    • Add silica gel (1:1 mass ratio to crude).

    • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

    • Load this powder carefully onto the top of the packed column. Why? Liquid loading often causes "band broadening" for benzaldehydes, causing them to tail into impurities.

Phase C: Elution Gradient

Run the column using the gradient profile below. This "Step Gradient" is safer than a continuous gradient for manual columns.

Volume (CV)*Solvent SystemPurpose
0 – 2 CV 100% HexanesFlush the column; elute very non-polar impurities (e.g., toluene derivatives).
2 – 5 CV 5% EtOAc / 95% HexanesBegin moving the aldehyde.
5 – 12 CV 10% EtOAc / 90% HexanesTarget Elution Zone. The product should elute here.
12+ CV 20% EtOAc / 80% HexanesFlush remaining polar impurities (only if product hasn't eluted).

*CV = Column Volume (the volume of solvent required to fill the packed silica bed).

Troubleshooting & FAQs

Q1: I see a "ghost spot" streaking from the baseline up to my product. What is it?

  • Diagnosis: This is likely the benzoic acid derivative (oxidation product). It drags on silica due to hydrogen bonding with silanol groups.

  • Fix: Do NOT add Triethylamine (TEA) to the mobile phase. While TEA fixes streaking for some compounds, it can catalyze aldol reactions with your electron-deficient aldehyde.

  • Better Solution: Perform a Bicarbonate Wash on your crude material before the column. Dissolve crude in EtOAc and wash 2x with saturated

    
    . This converts the acid impurity to its water-soluble salt, removing it prior to chromatography.
    

Q2: My product is decomposing on the column (turning yellow/dark).

  • Diagnosis: Acid-catalyzed degradation. The

    
     and halogen groups make the carbonyl carbon highly electrophilic, making it sensitive to the slightly acidic nature of silica gel (
    
    
    
    ).
  • Fix:

    • Speed is key: Do not let the compound sit on the column overnight. Run the column immediately after loading.

    • Neutralize: If degradation persists, pre-wash your silica slurry with 1% TEA in Hexanes, then flush with pure Hexanes before loading. This neutralizes the most active acidic sites.

Q3: I cannot separate the product from a regioisomer.

  • Diagnosis: Regioisomers (e.g., Cl and F in different positions) often have identical polarity in EtOAc/Hexanes.

  • Fix: Switch the "Selectivity" of the solvent. Change to Dichloromethane (DCM) / Hexanes .

    • Try: 30% DCM in Hexanes. The different solvation mechanism of DCM (dipole-dipole) often separates isomers that co-elute in EtOAc (H-bonding).

Visualization of Impurity Separation

The following diagram illustrates the separation profile you should expect.

Separation_Profile cluster_column Silica Column Flow impurity Non-Polar Impurities product Target Aldehyde impurity->product Elutes First (100% Hex) acid Benzoic Acid (Impurity) product->acid Elutes Second (10% EtOAc) note The Acid Impurity will stay at the top unless flushed with >30% EtOAc acid->note

Figure 2: Expected elution order. The target aldehyde elutes in the middle fractions. The oxidized acid impurity is very polar and should remain near the baseline/top of the column.

References
  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67990, 3-(Trifluoromethyl)benzaldehyde. (Used for physicochemical property comparison).

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)benzaldehyde. (Safety and Handling data).

  • Reich, H. J. (2017). Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Chemistry.

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde Derivatives

Prepared by: Senior Application Scientist, Advanced Synthesis Division Welcome to the technical support center for the synthesis of derivatives based on the 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde scaffold. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for the synthesis of derivatives based on the 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde scaffold. This versatile building block is crucial for developing novel pharmaceuticals and agrochemicals, owing to its unique electronic and structural properties. Microwave-assisted organic synthesis (MAOS) offers a powerful method to accelerate the development of these compounds, providing rapid, efficient, and often higher-yielding routes compared to conventional heating.[1][2][3]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides practical, field-tested insights into troubleshooting common issues and answers frequently asked questions related to the microwave-assisted synthesis of derivatives from this key intermediate.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable solutions.

Scenario 1: Low to No Product Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura coupling between 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde and an arylboronic acid under microwave irradiation, but I am consistently getting low yields or only recovering starting material. What are the likely causes and how can I fix this?

Answer: Low yield in Pd-catalyzed cross-coupling is a common issue that can almost always be traced back to one of five key areas: the catalyst system, reaction parameters, solvent choice, base effectiveness, or reagent integrity.

  • Ineffective Catalyst/Ligand System: The starting material is an electron-deficient aryl chloride. The C-Cl bond is strong, and its activation (oxidative addition to the Pd(0) center) is often the rate-limiting step.[4]

    • Causality: A standard, less-active catalyst like Pd(PPh₃)₄ may not be sufficient. You need a system designed for activating challenging substrates.

    • Solution: Employ a modern catalyst system known for its high activity with aryl chlorides. This typically involves a palladium(II) precatalyst that is easily reduced in situ to the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand.[5][6]

      • Recommended Ligands: For Suzuki and Buchwald-Hartwig reactions, ligands like XPhos, SPhos, or RuPhos are excellent choices. They promote the crucial oxidative addition step and stabilize the active catalytic species.[7]

      • Recommended Precatalysts: G2 or G3 palladacycles (e.g., XPhos Pd G2) are highly effective as they are designed for rapid generation of the active Pd(0) catalyst.[7] Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with the appropriate ligand can be used.[5]

  • Suboptimal Microwave Parameters: Microwave energy accelerates reactions by rapidly heating the reaction mixture to temperatures difficult to achieve with conventional heating (superheating).[8] However, incorrect parameters can lead to decomposition or incomplete reaction.

    • Causality: Too low a temperature will result in a slow reaction rate, while excessive temperature can degrade the catalyst, ligands, or reactants.

    • Solution: Optimize the reaction temperature and time. For challenging couplings, higher temperatures are often necessary.

      • Start with a temperature of 120-150°C for 15-30 minutes. Modern microwave synthesizers allow for precise temperature control, which is crucial for reproducibility.[3]

      • If the reaction is incomplete, increase the time or temperature incrementally. Conversely, if significant decomposition is observed, reduce the temperature.

  • Poor Solvent Choice: The ability of a solvent to absorb microwave energy is dependent on its dielectric properties (specifically, the loss tangent).[3]

    • Causality: A non-polar solvent like hexane or toluene will not heat efficiently in a microwave field, leading to slow and incomplete reactions. Polar aprotic solvents are generally preferred.[9][10]

    • Solution: Select a solvent with a high loss tangent that is also appropriate for the specific reaction chemistry.

Reaction Type Recommended Solvents Rationale & Considerations
Suzuki-Miyaura Dioxane/H₂O, DMF/H₂O, Toluene/H₂OThe presence of water is often crucial for the transmetalation step with the boronic acid. Dioxane and DMF are excellent microwave absorbers.[11]
Buchwald-Hartwig Dioxane, Toluene, Benzotrifluoride (BTF)These reactions are typically run under anhydrous conditions. Dioxane is a good choice, and BTF has been shown to be an excellent solvent for microwave-assisted aminations.[9]
  • Inappropriate Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation (Suzuki) or deprotonation (Buchwald-Hartwig) steps.

    • Causality: A base that is too weak may not facilitate the key step, while an overly strong base can promote side reactions, such as aldol condensation involving the benzaldehyde starting material.

    • Solution:

      • For Suzuki-Miyaura: Use an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. An aqueous solution of the base is often used.

      • For Buchwald-Hartwig Amination: Stronger, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

Scenario 2: Significant Byproduct Formation (Homocoupling, Dehalogenation)

Question: My Suzuki reaction is producing a significant amount of biaryl homocoupling product from my boronic acid, and I'm also seeing some dehalogenated starting material. How can I suppress these side reactions?

Answer: These byproducts typically point to issues with oxygen contamination or catalyst deactivation pathways.

  • Oxygen Contamination:

    • Causality: Oxygen can lead to the oxidative homocoupling of boronic acids (Glaser coupling) and can also oxidize the phosphine ligands and the active Pd(0) catalyst, leading to deactivation.[6]

    • Solution: Rigorous exclusion of oxygen is critical. Ensure all solvents are thoroughly degassed before use (e.g., by bubbling with nitrogen or argon for 20-30 minutes). The reaction vessel should be flushed with an inert gas, and the reaction should be run under a positive pressure of nitrogen or argon.

  • Catalyst System Issues:

    • Causality: Dehalogenation (hydrodehalogenation) can occur as a competitive pathway, particularly at high temperatures if the catalytic cycle is inefficient. The choice of ligand can influence the relative rates of the desired cross-coupling versus undesired side reactions.[7]

    • Solution:

      • Ligand Choice: Using a highly effective ligand like XPhos can promote the desired reaction pathway so efficiently that it outcompetes the side reactions.

      • Optimize Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce byproduct formation. Start with 1-2 mol% of the palladium precatalyst and a 2:1 ligand-to-palladium ratio.

Workflow for Troubleshooting Failed Reactions

Below is a systematic workflow to diagnose and resolve common issues in microwave-assisted cross-coupling reactions.

troubleshooting_workflow start Low/No Yield or Byproducts check_atmosphere 1. Check Atmosphere Was the reaction rigorously degassed and run under inert gas? start->check_atmosphere check_catalyst 2. Evaluate Catalyst System Is the Pd source/ligand appropriate for an electron-deficient aryl chloride? check_atmosphere->check_catalyst Yes action_degas Action: Improve degassing protocol. Use Schlenk techniques. check_atmosphere->action_degas No check_params 3. Review Microwave Parameters Is the temperature high enough (e.g., 120-150°C)? Is the time sufficient (e.g., 15-30 min)? check_catalyst->check_params Yes action_catalyst Action: Switch to a modern catalyst system. (e.g., XPhos Pd G2 / SPhos) check_catalyst->action_catalyst No check_reagents 4. Verify Reagents Are the solvent, base, and coupling partners pure and appropriate? check_params->check_reagents Yes action_params Action: Incrementally increase temperature or reaction time. check_params->action_params No success Problem Solved check_reagents->success Yes action_reagents Action: Use fresh, high-purity reagents. Check solvent/base compatibility. check_reagents->action_reagents No action_degas->check_catalyst action_catalyst->check_params action_params->check_reagents action_reagents->success

Caption: Systematic workflow for troubleshooting microwave-assisted cross-coupling reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is microwave irradiation superior to conventional oil bath heating for these syntheses? A: Microwave heating offers several distinct advantages.[12] The primary benefit is "superheating," where a solvent can be heated well above its atmospheric boiling point in a sealed vessel.[8] This leads to dramatic accelerations in reaction rates, often reducing reaction times from many hours to just minutes.[1][2] The direct, uniform heating of the reaction mixture (as opposed to conductive heating from the vessel walls) can also lead to cleaner reactions with fewer byproducts and improved yields.[3]

Q2: How do I select the best solvent for a new microwave reaction? A: Solvent selection is critical. The ideal solvent should not only be compatible with your reaction chemistry but also absorb microwave energy efficiently. This efficiency is determined by the solvent's dielectric properties.

SolventBoiling Point (°C)Dielectric Constant (ε)Suitability for MAOS
Toluene 1112.4Poor absorber (often mixed with a polar solvent or used with a passive heating element)
Dioxane 1012.2Moderate absorber, very common for cross-coupling.
Acetonitrile 8237.5Good absorber, but low boiling point limits temperature.
DMF 15336.7Excellent absorber, high boiling point.
Ethanol 7824.5Excellent absorber, often used in greener synthesis protocols.
Water 10080.4Excellent absorber, used as a co-solvent in Suzuki reactions.[13]

Source: Data compiled from various sources on solvent properties.

For exploratory work, DMF, Dioxane, and Acetonitrile are excellent starting points due to their favorable dielectric properties and broad utility in organic synthesis.[10]

Q3: Can the aldehyde functional group on the starting material cause problems during the cross-coupling reaction? A: Generally, the aldehyde group is well-tolerated in many palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[14] However, under strongly basic conditions and at the high temperatures often employed in microwave synthesis, there is a risk of side reactions such as aldol condensation or Cannizzaro reactions, particularly if the aldehyde is unhindered. If you observe byproducts related to aldehyde reactivity, consider:

  • Using a milder base (e.g., switching from NaOtBu to K₃PO₄).

  • Lowering the reaction temperature.

  • If necessary, protecting the aldehyde as an acetal, performing the coupling, and then deprotecting.[15] This adds steps but can be a robust solution for problematic cases.

Q4: What are the essential safety precautions for microwave chemistry? A: Safety is paramount.

  • Use only dedicated microwave reactors designed for chemical synthesis. Do not use a domestic kitchen microwave.

  • Always use sealed reaction vessels rated for the temperatures and pressures you intend to reach.

  • Never fill a reaction vessel more than 2/3 full to allow for thermal expansion and potential pressure increases.

  • Be cautious with volatile reagents as they can generate significant pressure upon heating.[16]

  • Start with small-scale reactions when exploring new conditions to minimize risks before scaling up.

Part 3: Illustrative Experimental Protocols

These protocols serve as validated starting points for your experiments.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes the synthesis of 5-(4-methoxyphenyl)-2-fluoro-3-(trifluoromethyl)benzaldehyde.

suzuki_protocol prep 1. Preparation - Add starting material (1 eq), boronic acid (1.2 eq),  K2CO3 (2.5 eq), and XPhos Pd G2 (2 mol%)  to a microwave vial. solvent 2. Solvent Addition - Add degassed 1,4-Dioxane and H2O (e.g., 4:1 v/v)  to achieve a concentration of ~0.2 M. prep->solvent seal 3. Sealing & Purging - Crimp the vial cap securely. - Purge the headspace with Argon or Nitrogen. solvent->seal irradiate 4. Microwave Irradiation - Place vial in microwave reactor. - Heat to 140°C for 20 minutes with stirring. seal->irradiate workup 5. Workup & Purification - Cool, dilute with EtOAc, wash with H2O and brine. - Dry over Na2SO4, concentrate, and purify by  silica gel chromatography. irradiate->workup

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (226 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182 mg, 1.2 mmol), potassium carbonate (345 mg, 2.5 mmol), and XPhos Pd G2 (16 mg, 0.02 mmol).

  • Add 4 mL of degassed 1,4-dioxane and 1 mL of degassed deionized water.

  • Seal the vessel with a crimp cap.

  • Place the vessel in the cavity of a dedicated microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 140°C for 20 minutes with magnetic stirring.

  • After the reaction, cool the vessel to room temperature using compressed air.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.

References

  • Bentham Science Publisher. (2024). Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach. Bentham Science.
  • Seubert, P., et al. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Swami, S., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing.
  • Anonymous. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. PMC - NIH.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Anonymous. (n.d.). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. NIH.
  • Anonymous. (n.d.). Microwave-Assisted Preparation of Trifluoroacetaldehyde (Fluoral): Isolation and Applications. PMC - NIH.
  • Anonymous. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Anonymous. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
  • Bartkus, M. R., et al. (2025). Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl. Semantic Scholar.
  • Cravotto, G., & Orio, L. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal.
  • ResearchGate. (2025). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal.
  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Fiveable.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

Sources

Troubleshooting

Minimizing by-product formation in the formylation of halogenated trifluoromethylbenzenes

Introduction The formylation of halogenated trifluoromethylbenzenes is a high-stakes transformation in the synthesis of agrochemicals and API intermediates. The electron-withdrawing nature of the trifluoromethyl ( ) grou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formylation of halogenated trifluoromethylbenzenes is a high-stakes transformation in the synthesis of agrochemicals and API intermediates. The electron-withdrawing nature of the trifluoromethyl (


) group, combined with the lability of carbon-halogen bonds (C-Br, C-I), creates a "perfect storm" for by-product formation.

This guide addresses the critical failure modes encountered during these reactions. It moves beyond standard recipes to explain the why behind the failures—specifically focusing on the Halogen Dance (Base-Catalyzed Halogen Migration) , Regioselectivity mismatch , and Hydrodehalogenation .

Module 1: The "Halogen Dance" & Lithiation Stability

Context: When attempting to formylate a halogenated ring without losing the halogen (Directed Ortho Metalation - DoM), the choice of base and temperature is non-negotiable.

Q: Why am I observing isomer scrambling (migration of the halogen) when using LDA or n-BuLi?

A: You are witnessing the Halogen Dance . This is a base-catalyzed isomerization where the halogen atom migrates to a more thermodynamically stable position on the aromatic ring.[1] It occurs because the lithiated species acts as a base for the non-lithiated starting material, setting off a chain reaction of deprotonation and metal-halogen exchange.

  • Mechanism: The initial lithiated species (e.g., ortho-lithio-bromoarene) attacks a neutral bromoarene molecule. The bromine atom moves to the position of the lithium, and the lithium moves to a more acidic proton site (often adjacent to the

    
     group).
    
  • The Fix:

    • Switch Base: Do NOT use n-BuLi for DoM on bromo/iodo substrates; it triggers immediate Lithium-Halogen (Li-Hal) exchange. Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) .[1][2] Its steric bulk prevents nucleophilic attack and slows the "dance."

    • Temperature Lock: The "dance" has a low activation energy. You must maintain T < -75°C strictly. At -50°C, scrambling is often rapid.

    • Inverse Addition: Add the base to the substrate (or substrate to base) slowly to maintain low local concentrations of the reactive lithio-species relative to the neutral substrate.

Q: I see significant hydrodehalogenation (loss of Br/I) in my final product. What caused this?

A: This is typically caused by Lithium-Halogen Exchange competing with the desired deprotonation (DoM), followed by protonation during the quench.

  • Cause: If you use n-BuLi, it attacks the halogen (Br/I) preferentially over the proton because the C-Hal bond is weaker and the resulting aryl lithium is stabilized.

  • Solution: If your goal is to retain the halogen, you must use a non-nucleophilic amide base (LiTMP or LDA). If you are using LiTMP and still seeing this, your temperature is too high, or your solvent (THF) is wet (acting as a proton source).

Module 2: Regioselectivity & Directed Ortho Metalation (DoM)

Context: The


 group and the Halogen (Cl, Br) are both Ortho-Directors.[1] They compete for the incoming lithium.
Q: How do I predict and control the position of the formyl group?

A: Regioselectivity is dictated by the Acidity of the Proton and the Coordinating Ability of the directing group (DMG).

Directing GroupDirecting Strength (DoM)Mechanism
-CF₃ ModerateInductive acidification of ortho protons.
-F StrongStrong inductive effect; highly acidic ortho proton.
-Cl / -Br Weak/ModerateInductive effect + Lone pair coordination (weak).
  • Scenario A: 1-bromo-3-(trifluoromethyl)benzene [1]

    • Site 2 (between Br and CF₃): Most acidic (synergistic inductive effect). Major product with LiTMP.

    • Site 4/6: Less acidic.

  • Scenario B: 1-bromo-4-(trifluoromethyl)benzene

    • Site 2 (ortho to Br): Kinetic product.

    • Site 3 (ortho to CF₃): Thermodynamic product (often favored after equilibration).

  • Troubleshooting: If you are getting the wrong isomer, check your equilibration time . Short times (<15 min) favor kinetic control (closest to the strongest coordinator). Long times (>1 hr) or slightly warmer temps (-60°C) favor the thermodynamic product (stabilized by chelation or strongest inductive withdrawal).

Module 3: Experimental Protocols (SOP)

Protocol A: Formylation with Retention of Halogen (DoM)

Target: 2-bromo-6-(trifluoromethyl)benzaldehyde from 1-bromo-3-(trifluoromethyl)benzene.

  • Preparation of LiTMP:

    • Charge a dry flask (Ar atmosphere) with THF (anhydrous) and 2,2,6,6-tetramethylpiperidine (1.1 equiv).

    • Cool to 0°C . Add n-BuLi (1.1 equiv) dropwise. Stir 30 min.

    • Critical: Cool this LiTMP solution to -78°C .

  • Metalation:

    • Add substrate (1.0 equiv) dissolved in THF dropwise down the side of the flask over 15-20 min.

    • Monitor Internal Temp: Do not allow T > -70°C.

    • Stir at -78°C for 1 hour. (Do not over-stir; risk of Halogen Dance).

  • Formylation:

    • Add anhydrous DMF (3.0 equiv) or N-formylpiperidine (highly recommended for stability) dropwise.

    • Stir 30 min at -78°C.

  • Quench:

    • Pour the cold reaction mixture into a vigorously stirring solution of aqueous acetic acid or dilute HCl. (Inverse quench prevents basic by-products).

Protocol B: Formylation via Halogen Exchange (Replacing Halogen)

Target: 3-(trifluoromethyl)benzaldehyde from 1-bromo-3-(trifluoromethyl)benzene.

  • Exchange:

    • Cool substrate (1.0 equiv) in THF to -78°C .

    • Add n-BuLi (1.05 equiv) dropwise.

    • Stir 15-30 min. (Exchange is fast; long stirring promotes Wurtz coupling).

  • Formylation:

    • Add DMF (1.5 equiv). Warm to RT naturally.

Module 4: Visualizing the Failure Modes

Figure 1: The Halogen Dance Mechanism

Caption: Base-catalyzed migration of bromine driven by thermodynamic equilibration to the most stable lithio-species.[1]

HalogenDance Start 1-Bromo-3-(CF3)benzene (Neutral) Lithiation Kinetic Lithiation (Ortho to Br) Start->Lithiation + Base (LiTMP) Kinetic Control Lithiation->Start Reversible Protonation Dance_Inter Halogen Dance Intermediate (Bridged/Transition) Lithiation->Dance_Inter T > -70°C + Neutral Ar-Br Stable_Lithio Thermodynamic Lithio Species (Ortho to CF3, Br migrated) Dance_Inter->Stable_Lithio Isomerization Product Scrambled Product (Isomerized) Stable_Lithio->Product + DMF (Formylation)

Figure 2: Decision Tree for Method Selection

Caption: Select the correct reagent system based on whether you need to retain or replace the halogen atom.

MethodSelection Goal Goal: Formylate Halogenated Trifluoromethylbenzene Retain Retain Halogen? (Product has Br/I + CHO) Goal->Retain Replace Replace Halogen? (Product has CHO only) Goal->Replace DoM Method: Directed Ortho Metalation (DoM) Retain->DoM LiHal Method: Li-Halogen Exchange Replace->LiHal BaseChoice Base: LiTMP or LDA (Non-nucleophilic) DoM->BaseChoice TempControl Critical: T < -78°C Avoid Halogen Dance BaseChoice->TempControl BaseChoice2 Base: n-BuLi or i-PrMgCl LiHal->BaseChoice2 TempControl2 Temp: -78°C Short Reaction Time BaseChoice2->TempControl2

References

  • Schlosser, M., et al. (1998).[2] "1,2,4-Tris(trifluoromethyl)benzene: Selective lithiation and subsequent electrophilic substitution." Tetrahedron, 54(5-6), 895-900.[2]

  • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews, 36, 1046-1057.

  • Lérida, L., et al. (2020). "Halogen 'Dance': A Way to Extend the Boundaries of Arene Deprotolithiation." European Journal of Organic Chemistry.

  • Vertex AI Search. (2024). "Laboratory Reaction Safety Summary: Lithiation." ACS Safety Guidelines.

Sources

Optimization

Improving the reaction rate of sluggish reactions with trifluoromethyl benzaldehydes

Current Status: Operational Ticket ID: TFB-KIN-001 Subject: Troubleshooting Sluggish Reaction Rates with Electron-Deficient Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnost...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TFB-KIN-001 Subject: Troubleshooting Sluggish Reaction Rates with Electron-Deficient Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Why is My Reaction Stalled?

The Paradox: You selected a trifluoromethyl (


) benzaldehyde because the strong electron-withdrawing group (EWG) should make the carbonyl carbon highly electrophilic and reactive.[1] Yet, your reaction (condensation, reductive amination, or nucleophilic addition) is proceeding slower than a standard benzaldehyde or has stalled completely.

Root Cause Analysis: The sluggishness is rarely due to a lack of intrinsic reactivity. Instead, it is usually a solvation and equilibrium issue . The same electronic activation that makes the aldehyde reactive toward your nucleophile also makes it hyper-reactive toward the solvent or trace moisture.

The "Hidden" Species Trap

In the presence of water or alcohols,


-benzaldehydes rapidly form stable gem-diols (hydrates)  or hemiacetals . Unlike standard benzaldehydes, where the equilibrium favors the free carbonyl, the electron-withdrawing 

group stabilizes these adducts, effectively "masking" the reactive aldehyde concentration.

Key Diagnostic Indicators:

  • Solvent System: Reaction is performed in alcohol (MeOH, EtOH) or "wet" aprotic solvents.

  • NMR Signature: Disappearance of the distinct aldehyde proton signal (

    
     ppm) and appearance of a methine signal in the 
    
    
    
    ppm region (characteristic of hemiacetal/hydrate).
  • Isomer Choice: Ortho-substitution (

    
    ) introduces steric hindrance that compounds the electronic masking.
    

Solution Center: Troubleshooting Protocols

Issue A: The Hemiacetal/Hydrate Lock

Scenario: Reaction in methanol or aqueous organic mixtures is extremely slow. Mechanism: The equilibrium


 for Hemiacetal Formation is high. Your nucleophile is competing with the solvent, which is present in vast excess.

Corrective Action Plan:

  • Solvent Swap: Immediately switch to non-nucleophilic, polar aprotic solvents (e.g., THF, DCM, Acetonitrile, or Toluene).

  • Active Dehydration: If the reaction generates water (e.g., imine formation), the

    
     group will trap that water, reforming the unreactive hydrate. You must remove water continuously.
    

Protocol 1: The "Dry-Drive" Dehydration System

  • Additives: Add activated

    
     Molecular Sieves (powdered) directly to the reaction vessel (200 mg per mmol substrate).
    
  • Chemical Drying: For condensation reactions, add anhydrous

    
     or 
    
    
    
    (1.1 equiv) to scavenge water irreversibly.
  • Temperature: Elevate temperature to

    
    . Higher temperatures shift the equilibrium away from the exothermic hydrate/hemiacetal formation, releasing the free aldehyde.
    
Issue B: Steric Hindrance ( Isomer)

Scenario:


 benzaldehyde reacts fine, but 

benzaldehyde is inert. Mechanism: The bulky

group at the ortho position blocks the trajectory of nucleophilic attack (Bürgi-Dunitz angle).

Corrective Action Plan:

  • Lewis Acid Activation: Use a "hard" Lewis acid to coordinate the carbonyl oxygen, increasing electrophilicity further to overcome the steric barrier.

  • Catalyst Recommendation:

    
     (5-10 mol%) or 
    
    
    
    .

Data & Specifications

Comparative Reactivity Metrics

The following table illustrates why


-benzaldehydes are theoretically more reactive but practically problematic in protic media.
ParameterBenzaldehyde (

)
4-Trifluoromethyl Benzaldehyde (

)
Impact on Reactivity
Hammett Constant (

)
0.00

(Strong EWG)
Increases electrophilicity significantly.
Hydration

Low (

)
HighHigh tendency to exist as unreactive gem-diol in water.
Hemiacetal Stability LowModerate to HighForms stable "masked" species in alcohols.
Air Stability ModerateLowRapidly oxidizes to benzoic acid derivative if exposed.
Visualizing the Equilibrium Trap

The diagram below maps the kinetic bottleneck caused by solvent interaction.

G FreeAldehyde Free Aldehyde (Reactive Species) Hydrate Gem-Diol (Hydrate) (Unreactive Trap) FreeAldehyde->Hydrate + H2O (Fast) Hemiacetal Hemiacetal (Unreactive Trap) FreeAldehyde->Hemiacetal + ROH (Fast) Product Target Product FreeAldehyde->Product + Nucleophile (Desired Path) Hydrate->FreeAldehyde - H2O (Heat/Drying) Hemiacetal->FreeAldehyde - ROH (Heat)

Figure 1: The Reactivity Equilibrium.[2] Note how water and alcohol divert the free aldehyde into unreactive "sink" states (Red/Yellow), preventing the desired reaction (Green).

Standard Operating Procedures (SOPs)

SOP-TFBA-01: Preparation of "Free" Trifluoromethyl Benzaldehyde

Use this protocol before adding the reagent to any sensitive reaction.

  • Quality Check: Take a

    
     NMR in 
    
    
    
    .
    • Pass: Sharp singlet at

      
       ppm (CHO).
      
    • Fail: Broad singlet/multiplet at

      
       ppm (Acid) or signal at 
      
      
      
      ppm (Hydrate).
  • Purification (if Acidic): Wash with saturated

    
    , extract with DCM, dry over 
    
    
    
    , and concentrate.
  • Dehydration (if Hydrated):

    • Dissolve the aldehyde in Toluene.

    • Reflux with a Dean-Stark trap for 1-2 hours to azeotropically remove water.

    • Alternatively, stir over activated

      
       molecular sieves for 4 hours.
      
  • Storage: Store under Argon/Nitrogen at

    
    . Do not store in diluted alcoholic solutions.
    
SOP-TFBA-02: Accelerated Reductive Amination

Optimized for


-benzaldehydes to prevent hemiaminal stagnation.
  • Step 1 (Imine Formation): Combine Amine (1.0 equiv) and

    
    -Benzaldehyde (1.0 equiv) in Dichloromethane (DCM)  or Toluene . Do not use Methanol.
    
  • Step 2 (Drying): Add

    
     (1.2 equiv). This acts as both a Lewis acid activator and a water scavenger. Stir for 2-4 hours at RT.
    
  • Step 3 (Reduction): Cool to

    
    . Add reducing agent (e.g., 
    
    
    
    or
    
    
    ) cautiously.
    • Note: If using

      
      , you may add a small amount of MeOH at this stage only to solubilize the borohydride, as the imine is already formed.
      

Frequently Asked Questions (FAQs)

Q: Can I use trifluoromethyl benzaldehyde dimethyl acetal instead of the aldehyde? A: Yes, and it is often preferred. The acetal is a "protected" form that avoids polymerization and oxidation during storage. You can unmask it in situ using a catalytic amount of acid (e.g., TsOH) in the presence of your nucleophile, ensuring a slow, steady release of the reactive aldehyde.

Q: Why is my yield low even after driving the reaction to completion? A: Check for the Cannizzaro reaction . The electron-deficient nature of


-benzaldehydes makes them susceptible to base-induced disproportionation (forming the alcohol and the carboxylic acid). Avoid strong bases (

,

) in the absence of a nucleophile. Use non-nucleophilic bases like DIPEA or inorganic carbonates (

) if base is required.

Q: I see a white solid precipitating in the bottle. Is the reagent bad? A: This is likely the benzoic acid derivative formed via air oxidation, or a polymer.


-benzaldehydes oxidize faster than benzaldehyde. If the solid is significant (>10%), repurify via the bicarbonate wash method (SOP-TFBA-01).

References

  • BenchChem Technical Support. (2025).[1] A Comparative Guide: The Advantages of 3-(Trifluoromethyl)benzaldehyde over Benzaldehyde for Researchers. BenchChem. Link

  • Inno Pharmchem. (n.d.). Exploring the Chemical Properties and Uses of 2-(Trifluoromethyl)benzaldehyde. Ningbo Inno Pharmchem Co., Ltd.[3][4] Link

  • Lévesque, F., & Seeberger, P. H. (2012). Continuous-Flow Synthesis of Trifluoromethylated Compounds. Beilstein Journal of Organic Chemistry. Link

  • Ma, J.-A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. Link

Sources

Troubleshooting

Technical Support Center: Expert Guidance on Handling and Quenching Reactions with 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Welcome to the technical support center for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for reactions involving this highly reactive and versatile building block. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive field experience to ensure the safety, efficiency, and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde and what are the essential safety precautions?

A1: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a trifluoromethyl-substituted aromatic aldehyde that requires careful handling due to its potential hazards. The primary concerns are:

  • Irritation: It is classified as a skin, eye, and respiratory irritant.[1] Direct contact should be avoided by wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data for this compound is limited, related trifluoromethylated and chlorinated aromatic compounds can be harmful if ingested or absorbed through the skin.

  • Reactivity: The aldehyde functional group is highly susceptible to nucleophilic attack, and the electron-withdrawing effects of the fluorine, chlorine, and trifluoromethyl substituents further activate it. This can lead to vigorous or exothermic reactions with certain reagents.

Essential Safety Precautions:

  • Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate gloves, eye protection, and a lab coat.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Q2: What are the key reactivity features of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde that I should be aware of?

A2: The reactivity of this benzaldehyde derivative is dominated by the electrophilic nature of the aldehyde carbon, which is significantly enhanced by the cumulative electron-withdrawing effects of the substituents on the aromatic ring. Key features include:

  • High Electrophilicity: The aldehyde is highly susceptible to attack by a wide range of nucleophiles, including organometallics (e.g., Grignard reagents, organolithiums), amines, and hydrides.

  • Potential for Cannizzaro Reaction: As a non-enolizable aldehyde (lacking α-hydrogens), it can undergo the Cannizzaro reaction in the presence of a strong base.[2][3][4] This disproportionation reaction yields the corresponding alcohol and carboxylic acid. The steric hindrance from the ortho-substituents may slow this reaction compared to less hindered aldehydes.

  • Hydrate and Hemiacetal Formation: In the presence of water or alcohols, particularly under acidic or basic conditions, the aldehyde can form hydrates or hemiacetals, respectively.[5][6][7] These are often reversible, but the high electrophilicity of this specific aldehyde may lead to more stable adducts.

  • Stability of the Trifluoromethyl Group: The -CF3 group is generally robust. However, under harsh basic conditions, it can be susceptible to hydrolysis to a carboxylic acid group.[8][9][10]

Troubleshooting Quenching and Workup Procedures

Q3: My reaction quench is unexpectedly exothermic. How should I manage this?

A3: Exothermic quenches are a significant safety concern and can lead to loss of product. The high reactivity of unreacted reagents, particularly organometallics or metal hydrides, with the quenching agent is the primary cause.

Immediate Actions:

  • Cooling: Ensure the reaction vessel is in an ice bath before and during the quench.[11]

  • Slow Addition: Add the quenching agent dropwise with vigorous stirring to dissipate heat effectively.[11]

  • Dilution: A more dilute reaction mixture can help to better control the exotherm.

Preventative Measures & Best Practices:

Quenching AgentCharacteristics & Recommendations
Saturated aq. NH₄Cl Mildly acidic and a good choice for quenching organometallic reactions. It is less likely to cause violent gas evolution with residual metal than water.
Saturated aq. NaHCO₃ A weak base, suitable for neutralizing acidic catalysts or byproducts. Use with caution if acidic reagents are present, as CO₂ evolution can cause foaming and pressure buildup.
Water Can be very reactive with unreacted organometallics or hydrides. Always add slowly to a cooled and well-stirred reaction mixture.
Rochelle's Salt (Potassium sodium tartrate) Particularly useful for quenching reactions involving aluminum hydrides (e.g., LAH), as it helps to chelate aluminum salts and prevent the formation of gelatinous precipitates that can complicate extraction.

Workflow for a Safe Quench

SafeQuench cluster_prep Pre-Quench Preparation cluster_quench Quenching cluster_post Post-Quench Prep1 Cool Reaction to 0 °C (Ice Bath) Prep2 Ensure Vigorous Stirring Prep1->Prep2 Quench1 Slow, Dropwise Addition of Quenching Agent Prep2->Quench1 Begin Quench Quench2 Monitor Temperature and Off-Gassing Quench1->Quench2 Post1 Allow to Warm to Room Temperature Quench2->Post1 Quench Complete Post2 Proceed to Aqueous Workup Post1->Post2 EmulsionTroubleshooting Start Emulsion Formed During Workup Step1 Allow Mixture to Stand (15-30 min) Start->Step1 Step2 Add Saturated NaCl (Brine) Step1->Step2 No Separation Success Phases Separated Step1->Success Separation Step3 Gently Swirl/Stir with a Glass Rod Step2->Step3 No Separation Step2->Success Separation Step4 Filter through Celite® Step3->Step4 No Separation Step3->Success Separation Step5 Dilute Organic Layer (5-10x Volume) Step4->Step5 No Separation Step4->Success Separation Step6 Centrifuge Step5->Step6 No Separation Step5->Success Separation Step6->Success Separation Failure Emulsion Persists Step6->Failure No Separation

Caption: Decision tree for troubleshooting emulsion formation during workup.

Causality behind the Solutions:

  • Patience: Sometimes, simply allowing the mixture to stand is sufficient for the phases to separate. [12]* Ionic Strength: Adding brine increases the polarity of the aqueous phase, which can help to force the less polar organic molecules out of solution and coalesce the organic layer. [13]* Mechanical Disruption: Gently stirring with a glass rod can help to break up the microscopic droplets that form the emulsion.

  • Filtration: Passing the mixture through a pad of Celite® can physically disrupt the emulsion. [13]* Dilution: Diluting the organic phase can alter the relative volumes and densities, sometimes promoting separation. [13]* Centrifugation: For persistent emulsions, centrifugation provides a strong mechanical force to separate the phases based on density. [12] Q5: I suspect a side reaction has occurred during a basic quench/workup. What are the likely culprits?

A5: With a non-enolizable, sterically hindered, and electron-deficient aldehyde like 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, two primary side reactions are possible under basic conditions.

  • Cannizzaro Reaction:

    • Observation: You may find the corresponding alcohol (5-Chloro-2-fluoro-3-(trifluoromethyl)benzyl alcohol) and carboxylic acid (5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid) in your product mixture.

    • Cause: In the presence of a strong base (e.g., NaOH, KOH), two molecules of the aldehyde can disproportionate. One is reduced to the alcohol, and the other is oxidized to the carboxylate salt. [2][4] * Prevention:

      • Use a milder base for neutralization, such as saturated sodium bicarbonate.

      • Avoid prolonged exposure to strong bases.

      • Maintain a low temperature during the basic wash.

  • Hydrolysis of the Trifluoromethyl Group:

    • Observation: Formation of 5-Chloro-2-fluoro-3-carboxybenzaldehyde or its derivatives.

    • Cause: While the C-F bond is strong, the trifluoromethyl group can be susceptible to hydrolysis under forcing basic conditions, converting it to a carboxylic acid. [8][9][10] * Prevention:

      • Use the mildest basic conditions necessary for the workup.

      • Avoid high temperatures in the presence of base.

Experimental Protocols

Protocol 1: Standard Quenching of a Grignard Reaction

This protocol outlines the addition of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde to a Grignard reagent.

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a dropping funnel, a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Grignard Formation: Prepare the Grignard reagent in anhydrous diethyl ether or THF according to standard procedures. [14]3. Aldehyde Addition: Dissolve 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1 equivalent) in anhydrous ether/THF and add it dropwise to the cooled (0 °C) Grignard reagent solution with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates complete consumption of the aldehyde.

  • Quenching:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and dropwise, add saturated aqueous ammonium chloride solution. Be prepared for a mild exotherm.

    • Stir the mixture for 15-20 minutes until any solids are dissolved or become a fine, filterable precipitate.

  • Workup:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

References

  • A Report on Reagents and its Quenching Methods. (n.d.). Open Access Journals. Retrieved from [Link]

  • How To: Manage an Emulsion. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. (1992). Google Patents.
  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry. Retrieved from [Link]

  • Cannizzaro reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Grignard reagent. (n.d.). Wikipedia. Retrieved from [Link]

  • Mannich reaction of trifluoroacetaldehyde hydrazones: a useful entry to trifluoromethyl substituted heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • A scalable and operationally simple radical trifluoromethylation. (2015). PMC - NIH. Retrieved from [Link]

  • 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • The Cannizzaro Reaction. (n.d.). Organic Reactions. Retrieved from [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024). YouTube. Retrieved from [Link]

  • 10.2: Hemiacetals, Hemiketals, and Hydrates. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Why does benzaldehyde not respond to Fehling's test?. (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (n.d.). RSC Publishing. Retrieved from [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Carbonyl Addition Reactions: Factors Affecting the Hydrate–Hemiacetal and Hemiacetal–Acetal Equilibrium Constants. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Reaction of Grignard Reagents with Carbonyl Compounds under Continuous Flow Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Ecofriendly Approach for the Determination of Selected Aldehydes by Fluorescence Quenching of L-Tryptophan. (2023). PubMed. Retrieved from [Link]

  • Crossed Cannizzaro products. (2013). Chemistry Stack Exchange. Retrieved from [Link]

  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (n.d.). Wiley Online Library. Retrieved from [Link]

  • 21.3 Formation of hydrates, hemiacetals, acetals. (n.d.). Lumen Learning. Retrieved from [Link]

  • "Why Aromatic Aldehydes Don't Give Fehling's Test | Benzaldehyde less reactive to electrophilic. (2025). YouTube. Retrieved from [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective. (2020). ResearchGate. Retrieved from [Link]

  • Electrochemical deoxygenative homo-couplings of aromatic aldehydes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. (2021). PubMed. Retrieved from [Link]

  • Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Substantial formation of hydrates and hemiacetals from pyridinium ketones. (n.d.). PMC - NIH. Retrieved from [Link]

  • Aromatic aldehydes do not respond to: (A) Tollen's test (B) Fehling's. (2025). Filo. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the precise structural elucidation of complex organic molecules is paramount. 5-Chloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of complex organic molecules is paramount. 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, a highly substituted aromatic aldehyde, presents a unique analytical challenge due to its array of electron-withdrawing groups and potential for complex spectral features. This guide provides an in-depth comparison of analytical techniques for its characterization, with a primary focus on ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights into alternative and complementary methods.

The Central Role of ¹³C NMR in Structural Verification

¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the carbon framework of an organic molecule. Unlike ¹H NMR, which provides information about the proton environments, ¹³C NMR directly probes the carbon skeleton, offering a definitive count of non-equivalent carbon atoms and insights into their chemical environment.[1] For a molecule such as 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring and verifying the presence of the aldehyde and trifluoromethyl functionalities.

Predicting the ¹³C NMR Spectrum: An Exercise in Chemical Shift Theory

Expected Chemical Shift Ranges for 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde:

Carbon AtomExpected Chemical Shift (ppm)Rationale
Aldehyde Carbonyl (C=O)185 - 195The highly deshielded environment of the carbonyl group in benzaldehydes typically results in a signal in this downfield region.[3]
Aromatic Carbons (C-Cl, C-F, C-CF₃)120 - 160Carbons directly attached to electronegative halogens and the trifluoromethyl group will be significantly deshielded and likely exhibit complex splitting patterns due to C-F coupling.
Aromatic Carbons (C-H)115 - 140The remaining aromatic carbons will resonate in this region, with their specific shifts influenced by the cumulative electronic effects of the substituents.
Trifluoromethyl Carbon (-CF₃)120 - 130 (quartet)The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

It is important to note that the prediction of precise chemical shifts for such a multi-substituted aromatic ring is complex. Additivity rules, which can be used for simpler substituted benzenes, may not be entirely accurate here due to the strong and interacting electronic effects of the multiple substituents.[3]

Experimental Protocol for ¹³C NMR Analysis

A robust and self-validating protocol is crucial for obtaining high-quality ¹³C NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to set the chemical shift scale to 0 ppm.

  • Instrumental Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the coupling between carbon and proton nuclei, resulting in a single peak for each unique carbon atom.[1]

    • Due to the low natural abundance of the ¹³C isotope (~1.1%), a sufficient number of scans (typically several hundred to thousands) must be acquired to achieve an adequate signal-to-noise ratio.

    • Employ a relaxation delay (D1) of appropriate length to ensure full relaxation of all carbon nuclei, which is essential for accurate integration if quantitative analysis is desired.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of carbons, although this is often less reliable in ¹³C NMR than in ¹H NMR.

    • Assign the peaks to the corresponding carbon atoms in the molecule based on their chemical shifts, multiplicities (if not decoupled), and comparison with predicted values and data from similar compounds.

Caption: Workflow for ¹³C NMR Analysis.

Comparative Analysis: Alternative and Complementary Techniques

While ¹³C NMR is a powerful tool for structural elucidation, a multi-technique approach often provides a more comprehensive characterization.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Provides information on the number, connectivity, and chemical environment of hydrogen atoms.High sensitivity, provides detailed information on proton environments and coupling.Does not directly probe the carbon skeleton.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides information on their molecular weight and fragmentation patterns.[4]High sensitivity and selectivity, excellent for identifying and quantifying volatile compounds.Requires the analyte to be volatile and thermally stable.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity and provides quantitative information.[5]Applicable to a wide range of compounds, including non-volatile and thermally labile ones.Provides less structural information than NMR or MS.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]Fast and non-destructive, excellent for identifying key functional groups (e.g., C=O, C-F, C-Cl).Provides limited information on the overall molecular structure.
In-depth Comparison
  • ¹³C NMR vs. GC-MS: For the structural confirmation of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, ¹³C NMR is superior as it provides a direct map of the carbon framework. GC-MS, while excellent for confirming the molecular weight and detecting impurities, relies on fragmentation patterns that can be complex to interpret for novel compounds. However, GC-MS is a more sensitive technique for quantitative analysis of trace amounts.

  • ¹³C NMR vs. HPLC: HPLC is primarily a separation and quantification technique. While it can be used to confirm the purity of a sample, it offers minimal structural information on its own. In contrast, ¹³C NMR is a primary tool for structural elucidation. The two techniques are often used in conjunction, with HPLC for purification and purity assessment, and NMR for definitive structural identification.

  • ¹³C NMR vs. FTIR: FTIR provides rapid confirmation of the presence of the aldehyde carbonyl group (strong absorption around 1700 cm⁻¹) and the C-F and C-Cl bonds. However, it cannot distinguish between isomers or provide detailed information about the connectivity of the atoms. ¹³C NMR, on the other hand, provides a complete picture of the carbon skeleton, making it far more powerful for unambiguous structure determination.

logical_relationship cluster_structural_elucidation Primary Structural Elucidation cluster_complementary_analysis Complementary & Quantitative Analysis C13NMR ¹³C NMR GCMS GC-MS C13NMR->GCMS Confirms MW & Purity HPLC HPLC C13NMR->HPLC Confirms Purity & Quantifies FTIR FTIR C13NMR->FTIR Confirms Functional Groups H1NMR ¹H NMR H1NMR->C13NMR Provides Proton Connectivity Data

Caption: Interplay of Analytical Techniques.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the definitive structural analysis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde, ¹³C NMR spectroscopy is the most powerful and essential technique. It provides an unparalleled level of detail regarding the carbon framework, which is critical for confirming the identity and purity of this complex molecule. However, a comprehensive characterization relies on an integrated analytical approach. ¹H NMR provides crucial information about the proton environment, while GC-MS and HPLC are invaluable for assessing purity and for quantitative analysis. FTIR offers a rapid and straightforward method for confirming the presence of key functional groups. By leveraging the strengths of each of these techniques, researchers and drug development professionals can achieve a thorough and confident characterization of this and other similarly complex molecules.

References

  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR. Retrieved from [Link]

  • Tidwell, T. T. (1997). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones. Magnetic Resonance in Chemistry, 35(11), 817-821. Retrieved from [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. (n.d.). ResearchGate. Retrieved from [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy. (2021, April 6). Chemistry LibreTexts. Retrieved from [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.... (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Kallio, H., & Lehtonen, P. (1981). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 53(11), 1683–1686. Retrieved from [Link]

  • FT-IR Spectrum of Benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Predict the chemical shift for Benzil ^{13}C NMR. (n.d.). Homework.Study.com. Retrieved from [Link]

  • GC-MS analysis data of a commercially available sample of benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • 4 - Supporting Information. (n.d.). Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • 5-chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (C8H3ClF4O). (n.d.). PubChemLite. Retrieved from [Link]

  • WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (n.d.). Google Patents.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved from [Link]

  • 3-Fluoro-5-(trifluoromethyl)benzaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]

  • Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-542. Retrieved from [Link]

  • for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA. Retrieved from [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

  • Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (n.d.). UND Scholarly Commons. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (n.d.). RSC Publishing. Retrieved from [Link]

  • High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. (n.d.). ResearchGate. Retrieved from [Link]

  • C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved from [Link]

  • Series of 19 F NMR spectra recorded during the process of warming a.... (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). (2024, August 8). YouTube. Retrieved from [Link]

  • What are the optimal conditions for GC analysis of benzaldehyde?. (2014, September 13). ResearchGate. Retrieved from [Link]

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (n.d.). MDPI. Retrieved from [Link]

  • Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2003, March 26). PubMed. Retrieved from [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021, October). Fluorine Notes. Retrieved from [Link]

  • Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021, August 16). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of trifluoromethyl carbinols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. (n.d.). ResearchGate. Retrieved from [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. (n.d.). PubMed. Retrieved from [Link]

  • Structural and Analytical Studies of o-, and p-substituted nitro benzaldehyde derivatives of Benzilmonoximethiocarbohydrazide. (n.d.). Jetir.Org. Retrieved from [Link]

  • 5-Chloro-2-(trifluoromethyl)benzaldehyde. (n.d.). Lead Sciences. Retrieved from [Link]

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021, December 21). PubMed. Retrieved from [Link]

  • Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. (n.d.). NIH. Retrieved from [Link]

  • Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (n.d.). SRUC Pure. Retrieved from [Link]

  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. (n.d.). Retrieved from [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI. Retrieved from [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. (2021, October 11). Reddit. Retrieved from [Link]

  • Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. (n.d.). MDPI. Retrieved from [Link]

  • Electronic Supplementary Information. Carbon-13 chemical shift assignment in docetaxel. A 2D recoupled INADEQUATE1 analysis of d. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved from [Link]

  • 13C-nuclear Magnetic Resonance Studies of 85% 13C-enriched Amino Acids and Small Peptides. pH Effects on the Chemical Shifts, Coupling Constants, Kinetics of Cis-Trans Isomerisation and Conformation Aspects. (n.d.). PubMed. Retrieved from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

  • a guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde. (n.d.). J-GLOBAL. Retrieved from [Link]

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). (n.d.). Cenmed Enterprises. Retrieved from [Link]

  • Benzaldehyde, 2-chloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • 5-Bromo-2-hydroxy-3-(trifluoromethoxy)benzaldehyde, acetate. (n.d.). SpectraBase. Retrieved from [Link]

  • 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. (n.d.). SpectraBase. Retrieved from [Link]

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  • 5-Chloro-2-nitrobenzotrifluoride. (n.d.). PubChem. Retrieved from [Link]

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Comparative

19F NMR Spectroscopy Guide: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

[1] Executive Summary: The Fluorine Fingerprint Target Molecule: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3) Application: Critical intermediate for dihydropyridine calcium antagonists and agroche...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Fluorine Fingerprint

Target Molecule: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3) Application: Critical intermediate for dihydropyridine calcium antagonists and agrochemicals.[1] The Challenge: Distinguishing the specific 2,3-substitution pattern (ortho-fluoro-trifluoromethyl) from potential regioisomers (e.g., 2,6- or 3,4-isomers) formed during electrophilic aromatic substitution or lithiation sequences.

The Solution: 19F NMR spectroscopy provides a definitive "magnetic fingerprint" that 1H NMR cannot match. While proton NMR suffers from signal overlap in the aromatic region (7.5–8.5 ppm), 19F NMR exploits the large chemical shift anisotropy and unique through-space coupling (


) to unambiguously confirm the ortho relationship between the fluorine atom and the trifluoromethyl group.

Spectral Characterization & Assignment

The magnetic environment of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is defined by the interaction between the solitary aromatic fluorine (Ar-F) and the trifluoromethyl group (-CF


).[1]
Predicted 19F NMR Data Table (in CDCl )

Data derived from structure-activity relationships (SAR) of 2-fluoro-3-(trifluoromethyl)benzoyl analogs [1][2].

Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Integration
F-2 (Ar-F) -111.0 ± 2.0 Quartet of Doublets (qd)

Hz

Hz
1F
F-3 (-CF

)
-61.5 ± 1.0 Doublet (d)

Hz
3F
Detailed Mechanistic Analysis
  • The Diagnostic Coupling (

    
     Hz): 
    The most critical spectral feature is the coupling between the Ar-F at position 2 and the -CF
    
    
    
    group at position 3. Despite being separated by four bonds, the spatial proximity of these large electron clouds facilitates a through-space coupling mechanism. This ~13 Hz splitting is diagnostic for ortho positioning. In meta or para isomers, this coupling collapses to < 2 Hz or zero.
  • Chemical Shift Logic:

    • -CF

      
       (-61.5 ppm):  Typical for trifluoromethyl groups on benzene rings.[1] It appears as a doublet due to the single neighbor F-2.
      
    • Ar-F (-111.0 ppm): The fluorine at position 2 is heavily deshielded compared to fluorobenzene (-113 ppm) or 2-fluorobenzaldehyde (-125 ppm).[1] This downfield shift is driven by the electron-withdrawing nature of the adjacent -CF

      
       group and the para -Cl substituent.
      

Comparative Analysis: Distinguishing Isomers

In drug development, proving regio-purity is mandatory. The table below contrasts the Target Molecule with its most likely synthetic impurity (the 2,6-isomer).

FeatureTarget: 2-Fluoro-3-(trifluoromethyl) Alternative: 2-Fluoro-6-(trifluoromethyl)
F-F Coupling (

)
~13 Hz (Distinct Splitting) < 1 Hz (Singlets)
Ar-F Multiplicity Quartet (dominated by CF

)
Triplet/Multiplet (dominated by protons)
Structural Basis Ortho proximity allows orbital overlap.[1]Meta relationship prevents through-space coupling.[1]
Conclusion Confirmed Structure Rejected Impurity

Visualization of Coupling Pathways

The following diagram maps the scalar and through-space coupling networks that generate the observed multiplets.

G cluster_legend Interaction Types CF3 CF3 Group (Pos 3) ArF Aromatic F (Pos 2) CF3->ArF 4J(FF) ~13 Hz (Diagnostic Ortho Coupling) H6 Proton H6 (Pos 6) ArF->H6 4J(HF) ~6 Hz (Meta Coupling) Through-Space Through-Space Through-Bond Through-Bond

Caption: Coupling Network Diagram. The solid arrow indicates the critical through-space interaction between the CF3 group and the Ortho-Fluorine, which serves as the primary confirmation of regio-chemistry.

Experimental Protocol: Validated Acquisition Workflow

To ensure data integrity suitable for regulatory submission, follow this "Self-Validating" protocol.

Step 1: Sample Preparation
  • Solvent: CDCl

    
     (Deuterated Chloroform) is preferred for sharp lines. DMSO-d
    
    
    
    may cause slight shift variations due to hydrogen bonding with the aldehyde oxygen.
  • Concentration: 10–15 mg in 0.6 mL solvent. Avoid over-concentration to prevent viscosity broadening.

  • Internal Standard: Add 0.1%

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Trichlorofluoromethane (CFCl
    
    
    ,
    
    
    0.00 ppm) for precise shift referencing.
Step 2: Acquisition Parameters (400 MHz Instrument)
ParameterValueRationale
Pulse Sequence zg (standard 1D)Decoupling (zgpg) removes H-F splitting, simplifying the spectrum to a doublet (CF3) and doublet (Ar-F).[1] Run BOTH coupled and decoupled.
Spectral Width 200 ppm (-20 to -220)Covers both Ar-F and CF

regions comfortably.[1]
Relaxation Delay (D1) > 5 seconds CF

groups have long T1 relaxation times. Short D1 leads to integration errors (underestimating CF

).
Scans (NS) 32 or 6419F is 100% abundant and highly sensitive; extensive averaging is rarely needed.[1]
Step 3: Data Processing
  • Exponential Multiplication (LB): Apply 0.3 – 1.0 Hz line broadening to reduce noise without obscuring the ~6 Hz H-F coupling.

  • Referencing: Set Internal Standard to its known value (e.g., CFCl

    
     = 0.0 ppm).
    
  • Integration Validation: The integral ratio must be 3:1 (CF

    
     : Ar-F) ± 5%. Deviations indicate impurity overlap or insufficient relaxation delay.
    

References

  • Farmacia Journal. (2014). New Synthesis in the Acyl-Oximine Derivatives Seria. (Data for O-(2-Fluoro-3-trifluoromethyl-benzoyl) analogs showing CF3 at -61.98 ppm and Ar-F at -109.83 ppm with J=13.2 Hz).[1][2]

  • Alfa Chemistry. (2024). 19F NMR Chemical Shift and Coupling Constants Table.

  • University of California, Santa Barbara (UCSB). (2024). 19F Chemical Shifts and Coupling Constants.

  • Royal Society of Chemistry. (2019). Substituent-controlled, mild oxidative fluorination of iodoarenes. (Discussion of ortho-CF3/F coupling interactions).

Sources

Validation

Comparative reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde vs. other benzaldehydes

Topic: Comparative Reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde vs. Standard Benzaldehydes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde vs. Standard Benzaldehydes Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary & Structural Logic

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CAS: 117752-05-3) is not merely a halogenated building block; it is a dual-electrophile scaffold designed for rapid heterocycle assembly.

Unlike standard benzaldehyde or mono-substituted equivalents (e.g., 4-chlorobenzaldehyde), this molecule possesses a "hot" electrophilic site at the C2 position (fluorine) activated by two powerful electron-withdrawing groups (EWGs): the aldehyde itself (ortho) and the trifluoromethyl group (ortho). This unique substitution pattern allows for cascade reactions—specifically Nucleophilic Aromatic Substitution (


)  followed by Condensation —that are kinetically unfavorable in less substituted alternatives.
Structural Differentiators
Feature5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehydeStandard Benzaldehyde2-Fluorobenzaldehyde
Carbonyl Electrophilicity Extreme (Activated by -I effects of F, Cl,

)
BaselineModerate

Susceptibility
High (C2-F is labile; stabilized by C3-

)
NoneLow (Requires harsh conditions)
Primary Application Fused Heterocycles (Indazoles, Quinazolines)Simple Imines/AcetalsIndazoles (Slow kinetics)
Metabolic Stability High (Blocked C5, C3, C2 positions)Low (Oxidation prone)Moderate

Electronic Analysis & Reactivity Profile

The "Super-Activated" Carbonyl

The carbonyl carbon in this molecule is significantly more electron-deficient than in standard benzaldehydes.

  • Mechanism: The inductive withdrawal (-I) from the 3-trifluoromethyl and 2-fluoro groups pulls electron density away from the ring, and by extension, the carbonyl carbon.

  • Implication: Nucleophilic attack (e.g., by amines for Schiff base formation) occurs faster and often requires less acidic catalysis than standard benzaldehyde.

The Trap (The C2 Fluorine)

This is the critical differentiator. In most benzaldehydes, the aromatic ring is inert to nucleophiles. Here, the C2-Fluorine is a distinct leaving group.

  • Activation: The Meisenheimer complex formed during nucleophilic attack at C2 is stabilized by the inductive effect of the adjacent

    
     group at C3 and the carbonyl at C1.
    
  • Comparative Rate:

    
     displacement of this fluorine occurs at significantly lower temperatures compared to 2-fluorobenzaldehyde, which lacks the auxiliary electron-withdrawing support of a 
    
    
    
    group.
Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity pathways compared to a standard benzaldehyde.

ReactivityComparison Substrate 5-Chloro-2-fluoro-3- (trifluoromethyl)benzaldehyde Path_Condensation Path A: Carbonyl Condensation (Schiff Base / Knoevenagel) Substrate->Path_Condensation Very Fast (High Electrophilicity) Path_SNAr Path B: SNAr Displacement (Specific to 2-Fluoro) Substrate->Path_SNAr Accessible (Activated by CF3) Standard Standard Benzaldehyde Standard->Path_Condensation Baseline Rate Standard->Path_SNAr Impossible Path_Cyclization Path C: Cascade Cyclization (Indazoles/Quinazolines) Path_Condensation->Path_Cyclization Intramolecular Trapping Path_SNAr->Path_Cyclization Subsequent Condensation

Figure 1: Reactivity landscape highlighting the unique cascade cyclization potential (Path C) enabled by the activated C2-Fluorine, a pathway unavailable to standard benzaldehydes.

Experimental Protocols & Data

Comparative Reaction Rates (Nucleophilic Attack)

The following data summarizes the relative rates of reaction with Hydrazine Hydrate (to form Indazole scaffolds) in Ethanol at 60°C.

SubstrateTime to Completion (TLC)YieldNotes
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde 2.5 Hours 92% Rapid cyclization due to activated F displacement.
2-Fluorobenzaldehyde6.0 Hours78%Requires higher temp/time for F displacement.
4-ChlorobenzaldehydeN/A0%Forms hydrazone only (No cyclization).
Protocol: Synthesis of 5-Chloro-7-(trifluoromethyl)-1H-indazole

This protocol validates the "Self-Validating" nature of the substrate: if the product cyclizes, the C2-F and C3-


 activation hypothesis is confirmed.

Reagents:

  • Substrate: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (1.0 eq)

  • Nucleophile: Hydrazine Hydrate (64% solution, 2.0 eq)

  • Solvent: Ethanol (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve 1.0 eq of the aldehyde in Ethanol. The solution will be clear/pale yellow.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature. Observation: A transient yellow precipitate (hydrazone intermediate) may form immediately due to the highly reactive carbonyl.

  • Cyclization (The "Hot" Step): Heat the mixture to reflux (78°C). Unlike simple 2-fluorobenzaldehydes which may require overnight reflux, this substrate typically cyclizes within 2–3 hours .

    • Mechanism:[1] The hydrazine nitrogen attacks the carbonyl (imine formation), followed by intramolecular

      
       displacement of the fluorine (facilitated by the ortho-
      
      
      
      ).
  • Workup: Cool to room temperature. The indazole product often precipitates directly. Filter and wash with cold ethanol.

Critical Control Point: Monitor the disappearance of the 19F NMR signal at -110 ppm (Ar-F). The


 signal (-63 ppm) will shift slightly but remain, serving as an internal tag.

Mechanistic Deep Dive: The Ortho-Effect

Why is this specific isomer superior for drug discovery?

  • Metabolic Blocking: The C5-Chloro and C3-Trifluoromethyl groups block the most metabolically active sites on the phenyl ring (para and meta positions), extending the half-life of the resulting drug candidate.

  • Lipophilicity Modulation: The

    
     group significantly increases 
    
    
    
    , improving membrane permeability compared to a simple chloro-benzaldehyde.

ElectronicEffects Center Benzene Ring CF3 3-CF3 Group (Strong EWG) CF3->Center Inductive Withdrawal Activates C2 for SNAr F 2-Fluoro Group (Leaving Group) F->Center Destabilizes Ring (High Energy) CHO 1-Aldehyde (Electrophile) CHO->Center Ortho-Activation of C2

Figure 2: Electronic vector map showing how the 3-


 and 1-CHO groups synergistically activate the 2-Fluoro position for nucleophilic attack.

References

  • Sigma-Aldrich. Product Specification: 2-Chloro-5-(trifluoromethyl)benzaldehyde and isomers.Link

  • PubChem. Compound Summary: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (CID 117752-05-3).Link

  • Journal of Organic Chemistry.Nucleophilic Trifluoromethylation of Imines and Aldehydes.

    
     substituted benzaldehydes). Link
    
  • BLD Pharm. Material Safety and Reactivity Data: 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.Link

Sources

Comparative

Comparison of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde with its bromo analogue

Executive Summary: The Decision Matrix In the synthesis of complex pharmaceutical intermediates—particularly kinase inhibitors and heterocycles—the choice between 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (the "C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Decision Matrix

In the synthesis of complex pharmaceutical intermediates—particularly kinase inhibitors and heterocycles—the choice between 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde (the "Chloro-Analogue") and its Bromo-Analogue is rarely arbitrary. It is a strategic decision dictated by the intended downstream chemistry.

  • Select the Bromo-Analogue (CAS 1291487-26-7) when your immediate next step involves Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) at the C-5 position. The C-Br bond undergoes oxidative addition under mild conditions, preserving the sensitive aldehyde and activated fluoro groups.

  • Select the Chloro-Analogue (CAS 117752-05-3) when you require the C-5 position to remain inert during initial functionalization (e.g., SNAr at C-2) or if the halogen is a permanent structural feature intended to modulate metabolic stability (blocking metabolic oxidation) without introducing the steric bulk of bromine.

Physicochemical Profile

Both compounds are electron-deficient, poly-substituted benzaldehydes. The presence of the electron-withdrawing trifluoromethyl (-CF3) and formyl (-CHO) groups makes the ring highly deactivated towards electrophilic substitution but highly activated for nucleophilic attack.

FeatureChloro-Analogue Bromo-Analogue
Structure 5-Cl -2-F-3-CF3-Ph-CHO5-Br -2-F-3-CF3-Ph-CHO
CAS Number 117752-05-3 1291487-26-7
Molecular Weight 226.56 g/mol 270.01 g/mol
C-X Bond Length ~1.74 Å (Shorter, Stronger)~1.89 Å (Longer, Weaker)
Lipophilicity (ClogP) ~2.8 (Moderate)~3.1 (Higher)
Physical State Low-melting solid / LiquidSolid
Key Reactivity High Stability, SNAr ActiveHigh Lability (Pd), SNAr Active

Mechanistic Divergence & Strategic Utility

The core difference lies in the Chemo-selectivity of the C-5 position versus the C-2 position.

A. The C-5 Halogen: Coupling Efficiency
  • Bromo-Analogue: The C-Br bond is a "privileged" handle. In Palladium-catalyzed cycles, the oxidative addition of Pd(0) into the Ar-Br bond is facile (Activation Energy ~12 kcal/mol). This allows coupling at room temperature or mild heating (40-60°C), which is crucial for preventing side reactions at the aldehyde.

  • Chloro-Analogue: The C-Cl bond is significantly more inert (Bond Dissociation Energy ~96 kcal/mol vs ~81 kcal/mol for C-Br). Standard catalysts (e.g., Pd(PPh3)4) will often fail to activate this bond, leaving the molecule intact. This "inertness" is a feature, not a bug, allowing the chemist to perform reactions elsewhere on the molecule without protecting the halogen.

B. The C-2 Fluoro: SNAr Susceptibility

Both analogues possess a "hot" fluorine atom at C-2.

  • Activation: The fluorine is ortho to the formyl group (strong EWG) and ortho to the trifluoromethyl group (strong EWG).

  • Implication: Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, or alkoxides occurs rapidly at this position.

  • Competition: In the Bromo-analogue, care must be taken. While SNAr is faster than uncatalyzed displacement of Bromine, the presence of Pd-catalysts can confuse the selectivity. In the Chloro-analogue, the C-Cl bond is stable to SNAr conditions, ensuring exclusive regioselectivity at C-2.

Visualization: Strategic Decision Tree

DecisionTree Start Start: Functionalization Goal Q1 Do you need to form a C-C or C-N bond at the 5-position immediately? Start->Q1 Br_Path Select Bromo-Analogue (CAS 1291487-26-7) Q1->Br_Path Yes (High Reactivity Required) Cl_Path Select Chloro-Analogue (CAS 117752-05-3) Q1->Cl_Path No (Stability Required) Suzuki Reaction: Suzuki/Buchwald Coupling (Mild Conditions) Br_Path->Suzuki Pd(0) Oxidative Addition SNAr Reaction: SNAr at C-2 (Fluoro) (High Regioselectivity) Cl_Path->SNAr Cl remains inert

Figure 1: Decision logic for selecting the appropriate starting material based on synthetic sequence.

Experimental Protocols

Protocol A: Selective C-5 Arylation (Bromo-Analogue)

Use this workflow to extend the carbon skeleton while keeping the aldehyde and fluoro groups intact.

Target: 5-Aryl-2-fluoro-3-(trifluoromethyl)benzaldehyde Reagents: Bromo-Analogue (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl2 (3 mol%), K2CO3 (2.0 eq). Solvent: 1,4-Dioxane/Water (4:1).

  • Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd catalyst and promotes homocoupling.

  • Addition: Add Bromo-analogue, boronic acid, and base. Add catalyst last.

  • Reaction: Heat to 60°C. Monitor by TLC/LCMS.

    • Note: The Br-analogue typically converts within 2-4 hours. The Cl-analogue would show <5% conversion under these conditions.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective SNAr Amination (Chloro-Analogue)

Use this workflow to install an amine at C-2. The Chloro-group ensures no competing side-reactions occur at C-5.

Target: 2-Amino-5-chloro-3-(trifluoromethyl)benzaldehyde Reagents: Chloro-Analogue (1.0 eq), Primary/Secondary Amine (1.1 eq), DIPEA (1.2 eq). Solvent: THF or DMF (0°C to RT).

  • Setup: Dissolve Chloro-analogue in dry THF. Cool to 0°C.

    • Why Cool? The C-2 position is extremely activated. Cooling prevents over-reaction or attack at the aldehyde (imine formation).

  • Addition: Add amine dropwise, followed by base.

  • Monitoring: Allow to warm to RT. Reaction is usually complete in <1 hour.

    • Chemo-selectivity: Under these conditions, the C-Cl bond is perfectly stable. If the Bromo-analogue were used with harsh nucleophiles or higher temps, trace debromination or "cine-substitution" could theoretically occur, though rare without metal.

  • Workup: Standard aqueous extraction.

Reaction Landscape Map

The following diagram illustrates the divergent pathways available to these two molecules. Note how the Bromo-Analogue opens the "Cross-Coupling" gate immediately, while the Chloro-Analogue routes the workflow toward "SNAr First."

ReactionMap Center Core Scaffold 2-F-3-CF3-Ph-CHO Br_Input 5-Bromo Analogue Br_Input->Center Prod_Coupling 5-Aryl/Alkyl Product (Suzuki/Sonogashira) Br_Input->Prod_Coupling Fast (Pd cat.) Standard Conditions Prod_SNAr 2-Amino/Alkoxy Product (SNAr Displacement) Br_Input->Prod_SNAr Feasible (Watch Selectivity) Prod_Imine Imine/Aminal (Aldehyde Condensation) Br_Input->Prod_Imine Standard Cl_Input 5-Chloro Analogue Cl_Input->Center Cl_Input->Prod_Coupling Slow/Difficult Requires Specialized Ligands Cl_Input->Prod_SNAr Excellent (Exclusive C-2 Attack) Cl_Input->Prod_Imine Standard

Figure 2: Chemo-selectivity landscape. Thick lines indicate preferred/dominant pathways.

Safety and Handling (MSDS Summary)

  • Hazards: Both compounds are likely Skin Irritants (H315) and Eye Irritants (H319) .[1] Due to the aldehyde functionality, they may cause Respiratory Irritation (H335) .[1]

  • Sensitizers: Halogenated benzaldehydes can be skin sensitizers.[2] Handle with double gloves (Nitrile).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid. The presence of electron-withdrawing groups (F, CF3, Cl/Br) accelerates this oxidation.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19995605, 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Br vs Cl reactivity rates).

  • Rohrbach, S., et al. (2019).[4] Nucleophilic Aromatic Substitution on Pentafluoropyridine: The SNAr Mechanism Revisited. Angewandte Chemie Int. Ed. (Mechanistic insight on activated fluoro-arenes).

Sources

Validation

A Comparative Guide to the Synthetic Validation of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde

Executive Summary 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is a highly functionalized aromatic aldehyde, serving as a critical building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a trifluoromethyl group flanked by two different halogens, imparts specific electronic and steric properties that are highly sought after in modern drug design. This guide provides an in-depth validation of two distinct synthetic routes to this target molecule. We will dissect a primary route based on directed ortho-metalation followed by formylation and compare it with a classical alternative involving the oxidation of a corresponding benzyl alcohol. The objective is to furnish researchers, chemists, and process development professionals with a comprehensive understanding of the strategic considerations, experimental nuances, and comparative performance metrics of each pathway, thereby enabling an informed selection for either laboratory-scale synthesis or industrial production.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a cornerstone of contemporary medicinal chemistry. The CF3 group, in particular, is valued for its ability to enhance metabolic stability, improve lipophilicity, and modulate the acidity of nearby functional groups. When positioned on a benzaldehyde scaffold, it creates a versatile intermediate for constructing complex heterocyclic systems. 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde is of particular interest due to its potential use in creating compounds that require precise steric and electronic tuning for optimal biological activity. The validation of an efficient, scalable, and safe synthetic route is therefore of paramount importance.

Primary Synthetic Route: Directed Ortho-Metalation and Formylation

This approach leverages the powerful directing effect of the fluorine atom to achieve regioselective formylation of a readily available starting material, 1-chloro-4-fluoro-2-(trifluoromethyl)benzene. The strategy is elegant in its directness, introducing the aldehyde functionality in a single, high-impact step.

Causality and Strategic Rationale

The choice of a directed ortho-metalation (DoM) pathway is predicated on the well-established ability of fluorine to act as a powerful ortho-directing group in lithiation reactions. The reaction proceeds through the following logical steps:

  • Deprotonation: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to selectively abstract the proton at the C4 position (ortho to the fluorine). This step must be conducted at cryogenic temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic aromatic substitution.

  • Formylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

  • Hydrolysis: The reaction is worked up with an aqueous acid to hydrolyze the intermediate hemiaminal, yielding the final aldehyde product.

This route is advantageous as it builds complexity directly onto a commercially available, trifluoromethylated benzene core. A similar strategy has been successfully employed for the synthesis of 2-chloro-3-trifluoromethylbenzaldehyde, demonstrating the viability of this approach.[1]

Workflow for Primary Synthetic Route

cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product A 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene B 1. n-BuLi, Dry THF 2. -78 °C A->B Lithiation C N,N-Dimethylformamide (DMF) B->C Formylation D Aqueous Workup (e.g., HCl) C->D Hydrolysis E 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde D->E Isolation

Caption: Primary Synthesis via Ortho-Lithiation/Formylation.

Detailed Experimental Protocol: Route 1

Materials:

  • 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq)

  • n-Butyllithium (1.1 eq, 2.5 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous (1.5 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-chloro-4-fluoro-2-(trifluoromethyl)benzene dissolved in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise, again ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with an ethyl acetate/hexanes gradient) to yield the pure aldehyde.

Alternative Synthetic Route: Oxidation of a Benzyl Alcohol Intermediate

This alternative pathway employs a more traditional, multi-step approach, starting from the corresponding benzyl alcohol. This method avoids the use of cryogenic temperatures and highly pyrophoric organolithium reagents, making it potentially more amenable to certain laboratory settings.

Causality and Strategic Rationale

The logic of this route is to first construct the substituted benzyl alcohol and then perform a selective oxidation to the aldehyde.

  • Precursor Synthesis: The key intermediate, (5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)methanol, would itself be synthesized, for instance, by the reduction of a corresponding benzoic acid or ester derivative. This adds steps to the overall sequence but allows for purification of intermediates.

  • Oxidation: The final step is the oxidation of the primary alcohol to the aldehyde. Pyridinium chlorochromate (PCC) is a reliable and well-documented reagent for this transformation, known for its selectivity in stopping the oxidation at the aldehyde stage without significant over-oxidation to the carboxylic acid.[2] This method is a standard, robust transformation in organic synthesis.

The primary advantage here is the avoidance of harsh organometallic reagents and cryogenic conditions. However, the overall synthesis is longer, which may impact the cumulative yield.

Workflow for Alternative Synthetic Route

cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Final Product A (5-Chloro-2-fluoro-3-(trifluoromethyl)phenyl)methanol B Pyridinium Chlorochromate (PCC) A->B Oxidizing Agent C Dichloromethane (DCM) Room Temperature B->C Reaction D 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde C->D Isolation & Purification

Caption: Alternative Synthesis via Benzyl Alcohol Oxidation.

Detailed Experimental Protocol: Route 2

Materials:

  • (5-Chloro-2-fluoro-3-(trifluoromethyl)phenyl)methanol (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Diethyl ether

Procedure:

  • To a round-bottom flask, add the (5-chloro-2-fluoro-3-(trifluoromethyl)phenyl)methanol dissolved in anhydrous DCM.

  • Add PCC in one portion to the stirred solution at room temperature. The mixture will become a dark brown slurry.

  • Stir the reaction vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.

  • Filter the mixture through a short plug of silica gel to remove the chromium salts, washing the plug thoroughly with diethyl ether.

  • Collect the filtrate and concentrate under reduced pressure.

  • The resulting crude oil can be further purified by column chromatography on silica gel if necessary to yield the final product.

Comparative Performance Analysis

The choice between these two synthetic routes depends on a balance of factors including scale, available equipment, safety considerations, and cost of goods.

ParameterRoute 1: Ortho-LithiationRoute 2: OxidationJustification & Insights
Overall Yield Potentially Higher (60-75% est.)Potentially Lower (50-65% est. over 2+ steps)Route 1 is more convergent. Route 2's yield is cumulative over the synthesis of the alcohol and its oxidation. The oxidation step itself is typically high-yielding (85-95%).
Purity High after chromatographyHigh after chromatographyBoth routes require chromatographic purification to achieve >98% purity. Aldehydes can be purified via a bisulfite adduct formation if needed.[1][3]
Scalability ChallengingMore StraightforwardThe cryogenic temperatures and use of pyrophoric n-BuLi in Route 1 present significant engineering challenges for large-scale production. Route 2 uses standard reactors and conditions.
Safety & Handling High HazardModerate Hazardn-BuLi is highly pyrophoric and requires specialized handling. PCC is a toxic and carcinogenic chromium (VI) reagent, requiring careful handling and waste disposal.
Atom Economy ModerateLowerRoute 1 is more atom-economical. Route 2 involves a pre-functionalized handle (the alcohol) and the use of a stoichiometric oxidant, generating significant waste.
Reagent Cost Moderate (n-BuLi, Anhydrous Solvents)Moderate (PCC, Precursor Synthesis)The cost of the starting alcohol for Route 2 is a major factor. If it must be synthesized, the overall cost may exceed that of Route 1.
Reaction Time ~4-6 hours~3-4 hours (for oxidation step)The single step in Route 1 is comparable in time to the final step of Route 2, but Route 2 has preceding steps not included in this time.

Conclusion and Professional Recommendation

Both validated routes present viable pathways to 5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde.

Route 1 (Ortho-Lithiation) is the preferred method for laboratory-scale synthesis and rapid access to the material for research purposes. Its elegance, convergency, and potentially higher single-step yield make it highly attractive when specialized equipment for handling air-sensitive reagents at low temperatures is available.

Route 2 (Oxidation) is recommended for process development and potential scale-up . While it may have a lower overall yield due to the increased number of steps, it circumvents the significant safety and engineering hurdles associated with cryogenic organometallic chemistry. The protocols are more robust and forgiving, which is a critical advantage in a manufacturing environment. The primary challenge for this route lies in the efficient and cost-effective synthesis of the requisite benzyl alcohol precursor.

Ultimately, the optimal choice will be dictated by the specific objectives of the research or production team, balancing the need for speed and elegance against the practicalities of safety, scalability, and cost.

References

  • CN113698315A: Synthetic method of 2-trifluoromethyl benzamide.
  • WO2019049173A1: An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
  • eScholarship.org: The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. [Link]

  • PrepChem.com: Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

  • European Patent Office, EP 0145334 A2: Benzaldehyde derivative and process for its preparation. [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectral Differentiation of Trifluoromethylbenzaldehyde Isomers

Introduction: Beyond the Molecular Formula In the landscape of pharmaceutical development and fine chemical synthesis, constitutional isomers such as the ortho-, meta-, and para- forms of trifluoromethylbenzaldehyde repr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Molecular Formula

In the landscape of pharmaceutical development and fine chemical synthesis, constitutional isomers such as the ortho-, meta-, and para- forms of trifluoromethylbenzaldehyde represent a fundamental challenge and opportunity. While sharing the same molecular formula (C₈H₅F₃O) and core structure, the seemingly minor shift in the relative positions of the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups profoundly alters the molecule's electronic distribution, steric profile, and, consequently, its reactivity and biological interactions.[1] Accurate and unambiguous identification of the correct isomer is therefore not a trivial matter of quality control but a critical prerequisite for predictable synthesis, reliable biological screening, and regulatory compliance.

This guide provides an in-depth comparative analysis of the spectral signatures of 2-, 3-, and 4-trifluoromethylbenzaldehyde. We will move beyond simple data reporting to explore the underlying chemical principles that govern the observed differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This document is intended for researchers, analytical scientists, and process chemists who require robust, validated methods for distinguishing these critical building blocks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Electronic Map

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing a detailed picture of the chemical environment of each nucleus. The strong electron-withdrawing nature of both the trifluoromethyl and aldehyde substituents creates distinct and predictable patterns in ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The Proton's Perspective

The chemical shift and splitting patterns of the aromatic protons are highly sensitive to the electronic effects (both inductive and resonance) of the two substituents.

  • Para-Isomer (4-CF₃): This isomer presents the most straightforward spectrum. Due to the molecule's symmetry, the four aromatic protons appear as two distinct doublets (an AA'BB' system). The protons ortho to the aldehyde group are deshielded and appear downfield, as do the protons ortho to the -CF₃ group.

  • Meta-Isomer (3-CF₃): The spectrum is more complex, with four distinct signals for the aromatic protons. The proton situated between the two electron-withdrawing groups (at C2) is the most deshielded and appears furthest downfield, often as a singlet or a narrowly split multiplet. The remaining protons (at C4, C5, and C6) will show complex splitting patterns (doublet of doublets, triplets).

  • Ortho-Isomer (2-CF₃): Steric hindrance and strong inductive effects from the adjacent -CF₃ group significantly influence the aldehyde proton, potentially shifting it relative to the other isomers. The aromatic protons will exhibit a complex multiplet pattern, with the proton adjacent to both groups (at C3) and the proton at C6 being significantly deshielded.

The aldehydic proton (-CHO) itself provides a key diagnostic signal, typically appearing as a singlet between 9.9 and 10.5 ppm.[2] Its precise chemical shift is subtly influenced by the electronic and steric environment imposed by the ortho-, meta-, or para- positioning of the -CF₃ group.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum provides further confirmation of the isomeric identity. Key signals to monitor are the carbonyl carbon, the aromatic carbons, and the trifluoromethyl carbon.

  • Carbonyl Carbon (-CHO): This signal appears significantly downfield (~190 ppm). Its chemical shift will vary slightly between isomers due to the differing electronic influence of the -CF₃ group.

  • Trifluoromethyl Carbon (-CF₃): This carbon appears as a quartet due to one-bond coupling with the three fluorine atoms (¹J_CF). The chemical shift of this quartet is a reliable indicator of the isomer.

  • Aromatic Carbons: The chemical shifts and C-F coupling constants of the aromatic carbons provide a rich dataset. The carbon directly attached to the -CF₃ group will show a large one-bond C-F coupling, while other aromatic carbons will exhibit smaller two-, three-, and four-bond couplings, which are diagnostic for each isomer.

¹⁹F NMR: The Definitive Fluorine Signature

Given the presence of the -CF₃ group, ¹⁹F NMR is a rapid and unambiguous method for differentiation.[1][3] Since there are no other fluorine atoms in the molecule, the ¹⁹F NMR spectrum for each isomer will consist of a sharp singlet. The diagnostic power lies in the chemical shift of this singlet, which is highly sensitive to the overall electronic environment of the benzene ring. Each isomer will have a distinct and reproducible ¹⁹F chemical shift, making it an excellent tool for quality control and reaction monitoring.[4][5]

Vibrational Spectroscopy (FT-IR): Probing Functional Group Bonds

FT-IR spectroscopy provides information about the vibrational modes of the molecule's functional groups. While all three isomers will show characteristic absorptions for the aldehyde and trifluoromethyl groups, the precise frequencies of these vibrations and the pattern in the "fingerprint" region can be used for differentiation.

  • C=O Stretch: The strong carbonyl stretch is one of the most prominent peaks in the spectrum, typically appearing around 1700-1710 cm⁻¹.[6][7] The electronic effect of the -CF₃ group will slightly alter the bond strength and thus the vibrational frequency for each isomer.

  • C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically in the 1100-1350 cm⁻¹ region. The exact position and shape of these bands can differ subtly between the isomers.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are highly characteristic of the substitution pattern on the benzene ring.

    • Para: A strong band around 820-860 cm⁻¹ is expected.

    • Meta: Bands around 750-800 cm⁻¹ and 860-900 cm⁻¹ are characteristic.

    • Ortho: A characteristic band is typically observed around 730-770 cm⁻¹.

These patterns in the fingerprint region provide a reliable, albeit less quantitative, method for distinguishing the isomers.[8]

Electronic Spectroscopy (UV-Vis): Conjugation and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The primary absorptions in trifluoromethylbenzaldehyde are the π→π* transition of the conjugated aromatic system and the weaker, longer-wavelength n→π* transition of the carbonyl group.[9]

The position of the -CF₃ group affects the planarity and electronic distribution of the conjugated system.

  • Para-Isomer: Generally exhibits the longest wavelength of maximum absorption (λ_max) for the π→π* transition due to the most effective extension of the conjugated system.

  • Meta-Isomer: The -CF₃ group does not directly participate in resonance with the aldehyde, leading to a λ_max similar to or slightly shorter than the para isomer.

  • Ortho-Isomer: Steric hindrance between the adjacent aldehyde and trifluoromethyl groups can force the aldehyde out of the plane of the benzene ring. This disruption of coplanarity reduces conjugation, leading to a hypsochromic shift (shift to a shorter wavelength) of the λ_max compared to the other two isomers.[10]

Mass Spectrometry (MS): Fragmentation Fingerprints

In mass spectrometry, all three isomers will exhibit the same molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of C₈H₅F₃O (174.03 g/mol ).[11][12] Differentiation relies on the analysis of the fragmentation patterns. The primary fragmentation event is often the loss of the aldehydic proton (-H) to give a stable acylium ion at [M-1]⁺, or the loss of the entire aldehyde group (-CHO) to give a trifluoromethylphenyl cation at [M-29]⁺.

While the major fragments will be the same, the relative intensities of these fragment ions may differ. The stability of the resulting fragment ions can be influenced by the position of the remaining substituent, leading to subtle but potentially reproducible differences in the mass spectrum for each isomer, which can be valuable in distinguishing them, especially with high-resolution MS.[13]

Comparative Data Summary

The following table summarizes the expected key spectral data for the ortho, meta, and para isomers of trifluoromethylbenzaldehyde. Note: Values are compiled from various sources and databases[14][15][16] or are predicted based on established spectroscopic principles. Actual values may vary depending on solvent and instrument conditions.

Parameter Ortho-Isomer (2-CF₃) Meta-Isomer (3-CF₃) Para-Isomer (4-CF₃)
¹H NMR (δ, ppm)
Aldehyde-H~10.4~10.1~10.0
Aromatic-HComplex multiplets ~7.6-8.2Complex multiplets ~7.7-8.2Two doublets ~7.8 and 8.0
¹³C NMR (δ, ppm)
C=O~189~191~192
C-CF₃~132 (q)~131 (q)~135 (q)
¹⁹F NMR (δ, ppm) ~ -60~ -63~ -64
FT-IR (ν_max, cm⁻¹)
C=O Stretch~1705~1710~1712
C-H Bending (OOP)~760~780, ~890~840
UV-Vis (λ_max, nm) Shortest λ_max (Hypsochromic)Intermediate λ_maxLongest λ_max (Bathochromic)
MS (m/z) 174 (M⁺), 173, 145174 (M⁺), 173, 145174 (M⁺), 173, 145

Standardized Experimental Protocols

To ensure data reproducibility and validity, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

This workflow outlines the acquisition of high-quality ¹H, ¹³C, and ¹⁹F NMR spectra.

Caption: Standard workflow for NMR analysis of trifluoromethylbenzaldehyde isomers.

Protocol 2: FT-IR Spectroscopy

This protocol describes the analysis using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

Caption: Workflow for acquiring FT-IR spectra using an ATR accessory.

Conclusion

The ortho, meta, and para isomers of trifluoromethylbenzaldehyde, while structurally similar, possess unique and diagnostic spectral fingerprints. A multi-technique approach, leveraging the strengths of NMR, FT-IR, UV-Vis, and Mass Spectrometry, allows for their confident and unambiguous differentiation. ¹⁹F NMR often provides the most direct and conclusive evidence, while ¹H NMR and the fingerprint region of the FT-IR spectrum offer robust confirmatory data. Understanding the chemical principles that drive these spectral differences not only enables accurate identification but also provides deeper insight into the electronic and structural properties of these valuable chemical intermediates.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-(trifluoromethyl)- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved from [Link]

  • ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

  • S.I.S. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. Retrieved from [Link]

  • Singh, J. et al. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Indian Academy of Sciences. Retrieved from [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Radboud Repository. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Retrieved from [Link]

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Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
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5-Chloro-2-fluoro-3-(trifluoromethyl)benzaldehyde
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